VTP50469
Description
Properties
Molecular Formula |
C32H47FN6O4S |
|---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C32H47FN6O4S/c1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42/h8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3 |
InChI Key |
ADHHOUXZPBYYSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
VTP50469 in MLL-Rearranged Leukemia: A Deep Dive into the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of VTP50469, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, in the context of MLL-rearranged (MLLr) leukemia. This document synthesizes key preclinical findings, detailing the molecular underpinnings of its anti-leukemic activity and providing insights into the experimental methodologies used to elucidate its function.
Core Mechanism: Disrupting the Menin-MLL1 Oncogenic Axis
MLL-rearranged leukemias are characterized by chromosomal translocations involving the KMT2A gene (encoding MLL1), leading to the production of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit the chromatin-modifying machinery to target genes, driving a leukemogenic gene expression program. A critical component of this process is the interaction between the MLL fusion protein and the nuclear protein menin, encoded by the MEN1 gene. Menin acts as a scaffold, tethering the MLL fusion protein to chromatin and enabling the pathological gene activation.
This compound is a rationally designed, orally bioavailable small molecule that directly targets the menin-MLL interaction.[1][2] It binds with high affinity to a well-defined pocket on menin, the same site required for MLL1 binding, thereby competitively inhibiting the formation of the menin-MLL fusion protein complex.[1] This disruption is the cornerstone of this compound's therapeutic effect.
By displacing the MLL fusion protein from chromatin, this compound triggers a cascade of downstream events:
-
Downregulation of MLL Target Genes: The primary consequence of menin-MLL disruption is the transcriptional repression of key MLL target genes essential for leukemogenesis, most notably HOXA9 and MEIS1.[3]
-
Induction of Cellular Differentiation: this compound promotes the differentiation of leukemic blasts into more mature myeloid cells, a hallmark of therapeutic efficacy in acute myeloid leukemia (AML).
-
Induction of Apoptosis: In certain MLLr leukemia contexts, particularly B-cell acute lymphoblastic leukemia (B-ALL), this compound induces programmed cell death.
The following diagram illustrates the core mechanism of this compound.
References
What is the binding affinity of VTP50469 to the Menin-MLL complex
An In-Depth Analysis of Binding Affinity, Experimental Protocols, and Mechanism of Action for Researchers and Drug Development Professionals.
VTP50469 is a potent and highly selective small-molecule inhibitor targeting the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein. This interaction is a critical driver in certain types of leukemia, particularly those with MLL gene rearrangements. This compound disrupts this complex, leading to the suppression of leukemogenic gene expression, cellular differentiation, and apoptosis in MLL-rearranged leukemia models.[1][2] This document provides a comprehensive overview of the binding affinity of this compound, the detailed experimental methods used for its characterization, and the underlying signaling pathway.
Quantitative Binding Affinity Data
The binding affinity of this compound for the Menin-MLL complex has been determined through cell-free biochemical assays, revealing it to be a picomolar inhibitor.[3][4] The key quantitative metric for its binding potency is the Inhibition Constant (Ki), which is summarized in the table below.
| Compound | Target Complex | Assay Type | Binding Affinity (Ki) |
| This compound | Menin-MLL | Cell-free assay | 104 pM[3][4] |
Mechanism of Action and Signaling Pathway
The MLL protein is a histone methyltransferase that plays a crucial role in regulating gene expression during normal hematopoietic development.[5] In MLL-rearranged leukemias, the MLL gene is fused to one of over 60 different partner genes, creating oncogenic MLL-fusion proteins. These fusion proteins require interaction with the scaffold protein Menin to drive their leukemogenic gene expression program, which includes the upregulation of genes like HOXA9 and MEIS1.[1][5][6]
This compound acts by directly binding to Menin and competitively inhibiting its interaction with the MLL fusion protein.[1][2] This disruption displaces the MLL-fusion protein from chromatin at specific gene loci, leading to a downregulation of target gene expression, which in turn induces differentiation and apoptosis in the leukemia cells.[1][3]
Experimental Protocols
The determination of the high-affinity binding of this compound to the Menin-MLL complex was accomplished using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. This robust, homogeneous assay format is well-suited for studying protein-protein interactions and for the high-throughput screening of inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay measures the inhibition of the Menin-MLL interaction by this compound. It relies on the energy transfer between a donor fluorophore (Terbium) and an acceptor fluorophore (FITC) when they are brought into close proximity by the protein-protein interaction.
Materials and Reagents:
-
Menin Protein: Full-length, wild-type Menin with an N-terminal HIS tag, purified from E. coli.
-
MLL Peptide: A custom-synthesized peptide corresponding to amino acids 4-43 of MLL, labeled with fluorescein isothiocyanate (FITC) (FITC-MLL-4-43).
-
Donor Fluorophore: Terbium-conjugated anti-HIS Antibody (Tb-anti-HIS).
-
Compound: this compound, serially diluted in 100% DMSO.
-
Assay Buffer: Specific buffer conditions as optimized for the assay (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP).
-
Assay Plates: 96-well format plates suitable for fluorescence measurements.
Procedure:
-
Compound Plating: this compound is serially diluted in DMSO and dispensed into the 96-well assay plates.
-
Reagent Preparation: A master mix of the assay components is prepared. This includes the HIS-tagged Menin protein, the FITC-MLL-4-43 peptide, and the Tb-anti-HIS antibody in the assay buffer at their final optimized concentrations.
-
Reaction Incubation: The reagent master mix is added to the wells containing the diluted this compound. The plate is then incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Signal Detection: The plate is read on a microplate reader capable of TR-FRET measurements. The instrument first excites the Terbium donor fluorophore and then, after a time delay to reduce background fluorescence, measures the emission from both the Terbium donor and the FITC acceptor.
-
Data Analysis: The ratio of the acceptor (FITC) to donor (Terbium) emission is calculated. In the absence of an inhibitor, Menin and MLL interact, bringing the Tb and FITC labels close, resulting in a high FRET signal. This compound disrupts this interaction, leading to a decrease in the FRET signal. The Ki value is then calculated from the IC50 values obtained from the dose-response curves.
References
- 1. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ashpublications.org [ashpublications.org]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
VTP50469: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Developed through a sophisticated structure-based drug design program, this compound has demonstrated significant preclinical efficacy in various models of MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c) acute leukemias. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, the direct precursor to the clinical candidate revumenib (SNDX-5613). Detailed experimental methodologies, comprehensive data summaries, and visual representations of key biological pathways and experimental workflows are presented to offer a complete resource for researchers in the field of oncology and drug development.
Introduction
Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene are aggressive hematological malignancies with a generally poor prognosis, particularly in infant and pediatric populations.[1][2] These rearrangements result in the formation of oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly regulating gene expression. A critical interaction for the oncogenic function of MLL fusion proteins is their association with the nuclear protein Menin.[3] This interaction tethers the MLL fusion protein to chromatin, leading to the dysregulation of key target genes, including the HOXA gene cluster and MEIS1, which are crucial for leukemic cell proliferation and survival.[4][5]
The dependency of MLL-rearranged leukemias on the Menin-MLL interaction identified it as a compelling therapeutic target.[3] this compound emerged from a dedicated drug discovery program aimed at identifying small molecule inhibitors of this critical protein-protein interaction.
Discovery and Optimization
The discovery of this compound was a result of an iterative, structure-based drug design strategy.[6][7] The process began with the identification of a piperazinyl pyrimidine fragment that was observed to bind to the MLL binding pocket on Menin.[6] This initial fragment was identified using X-ray crystallography data from analogs of a previously reported Menin-MLL inhibitor, MI-2.[6]
Subsequent optimization efforts were guided by Contour™, a computational drug design platform, and X-ray co-crystallography to enhance potency and confer drug-like properties.[6] This iterative process of chemical synthesis, biological testing, and structural analysis led to the identification of VTP-49477, a potent inhibitor with a Ki of 12 ± 5 pM.[7][8] Further optimization of this scaffold for improved oral bioavailability resulted in the selection of this compound, which maintained high potency with a Ki of 104 ± 30 pM.[8][9] The co-crystal structure of this compound bound to Menin has been deposited in the Protein Data Bank (PDB ID: 6PKC).[6]
Mechanism of Action
This compound exerts its anti-leukemic effects by directly binding to Menin and disrupting its interaction with the MLL1 protein and its oncogenic fusion partners.[6] This disruption has several key downstream consequences:
-
Displacement of Menin from Chromatin: Treatment with this compound leads to a global, genome-wide displacement of Menin from chromatin.[6]
-
Inhibition of MLL Fusion Protein Chromatin Occupancy: By displacing Menin, this compound selectively inhibits the chromatin occupancy of MLL fusion proteins at specific gene loci.[6]
-
Downregulation of Leukemogenic Gene Expression: The loss of MLL fusion protein binding to chromatin results in the rapid downregulation of key target genes, such as MEIS1, PBX3, and MEF2C, followed by a more gradual suppression of HOXA cluster genes.[6]
-
Induction of Differentiation and Apoptosis: The altered gene expression profile triggers cellular differentiation in AML cell lines and induces apoptosis, particularly in B-ALL cell lines.[6][10]
The following diagram illustrates the proposed signaling pathway and the mechanism of action of this compound.
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Preclinical Efficacy
The preclinical activity of this compound was evaluated in a range of in vitro and in vivo models of MLL-rearranged and NPM1-mutant leukemias.
In Vitro Activity
This compound demonstrated potent and selective inhibition of proliferation in a panel of human leukemia cell lines harboring MLL rearrangements and NPM1 mutations, with minimal effect on cell lines without these genetic alterations.
Table 1: In Vitro Potency of this compound in Leukemia Cell Lines
| Cell Line | Fusion/Mutation | IC50 (nM) |
| MOLM13 | MLL-AF9 | 13[10] |
| MV4;11 | MLL-AF4 | 17[11] |
| RS4;11 | MLL-AF4 | 25[11] |
| KOPN-8 | MLL-ENL | 15[11] |
| SEMK2 | MLL-AF4 | 27[11] |
| THP1 | MLL-AF9 | 37[10] |
| NOMO1 | MLL-AF9 | 30[10] |
| ML2 | MLL-AF6 | 16[10] |
| EOL1 | MLL-AF9 | 20[10] |
| HB11;19 | MLL-ENL | 36[11] |
| OCI-AML3 | NPM1c | 18[11] |
| REH | None | >2000[11] |
| HL-60 | None | >2000[11] |
In Vivo Activity
The in vivo efficacy of this compound was assessed in patient-derived xenograft (PDX) models of MLL-rearranged AML and ALL. Oral administration of this compound resulted in dramatic reductions in leukemia burden and a significant survival advantage.
Table 2: In Vivo Efficacy of this compound in MLL-r Leukemia PDX Models
| Model | Disease | Dosing Regimen | Outcome |
| MLL-r B-ALL | B-cell Acute Lymphoblastic Leukemia | 15-60 mg/kg, PO, BID, 28 days | Significant survival advantage across all doses.[10] |
| MLL-r B-ALL | B-cell Acute Lymphoblastic Leukemia | 0.1% in chow (~175 mg/kg/day), 28 days | Dramatic reduction in leukemia burden in peripheral blood, spleen, and bone marrow.[8][12] |
| MLL-r AML | Acute Myeloid Leukemia | Not specified | Significant reduction of human CD45+ cells in peripheral blood.[7] |
Notably, in multiple mice engrafted with MLL-r B-ALL, this compound treatment appeared to eradicate the disease, with the animals remaining disease-free for over a year post-treatment.[6]
Experimental Protocols
Cell Proliferation Assay
The anti-proliferative activity of this compound was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
Caption: Workflow for the in vitro cell proliferation assay.
Methodology:
-
Leukemia cell lines were seeded in 96-well plates at an appropriate density.
-
Cells were treated with a range of concentrations of this compound or a DMSO control.
-
Plates were incubated for 3 to 7 days.
-
CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated by fitting the data to a four-parameter logistic curve.
In Vivo PDX Studies
The in vivo efficacy of this compound was evaluated in immunodeficient mice engrafted with human MLL-rearranged leukemia cells.
Caption: Workflow for in vivo patient-derived xenograft (PDX) studies.
Methodology:
-
Immunodeficient mice (e.g., NSG) were intravenously injected with human MLL-rearranged leukemia cells from patient samples.
-
Leukemia engraftment was monitored by measuring the percentage of human CD45+ cells in the peripheral blood.
-
Once engraftment was established, mice were randomized into treatment and control groups.
-
This compound was administered orally, either by gavage or formulated in chow, for a planned 28-day period.
-
Leukemia burden was assessed by flow cytometry of peripheral blood, spleen, and bone marrow. Survival was monitored over time.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq was used to determine the genome-wide chromatin occupancy of Menin and MLL fusion proteins.
Methodology:
-
Leukemia cells were treated with this compound or DMSO for a specified duration.
-
Chromatin was cross-linked with formaldehyde, and the cells were lysed.
-
Chromatin was sheared by sonication to generate fragments of 200-500 bp.
-
Sheared chromatin was immunoprecipitated with antibodies specific to Menin or the N-terminus of MLL.
-
DNA was purified from the immunoprecipitated complexes.
-
Sequencing libraries were prepared and sequenced on a high-throughput sequencing platform.
-
Sequencing reads were aligned to the human genome, and peaks were called to identify regions of protein binding.
Transition to Clinical Development: Revumenib (SNDX-5613)
This compound is the preclinical precursor to revumenib (SNDX-5613), which has advanced into clinical trials for the treatment of relapsed or refractory acute leukemias with KMT2A (MLL) rearrangements or NPM1 mutations.[11][13] The robust preclinical data generated for this compound provided a strong rationale for the clinical development of revumenib. Clinical trials have shown promising results, leading to Breakthrough Therapy Designation from the U.S. FDA for revumenib in this patient population.[13] On November 15, 2024, the FDA approved revumenib for the treatment of relapsed or refractory acute leukemia with a KMT2A translocation in adult and pediatric patients.[14]
Conclusion
This compound is a testament to the power of structure-based drug design in targeting challenging protein-protein interactions. Its discovery and preclinical development have not only provided a deep understanding of the therapeutic potential of Menin-MLL inhibition but have also paved the way for a promising new clinical agent, revumenib, for patients with genetically defined acute leukemias. The comprehensive data package for this compound underscores its potent and selective mechanism of action and its remarkable anti-leukemic efficacy in preclinical models, establishing a strong foundation for its clinical successor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. targetedonc.com [targetedonc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Menin-MLL1 Interaction with this compound: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 13. Syndax Announces U.S. FDA Breakthrough Therapy Designation Granted for Revumenib for the Treatment of Adult and Pediatric Patients with Relapsed or Refractory KMT2A- Rearranged (MLLr) Acute Leukemia | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 14. fda.gov [fda.gov]
VTP50469 target selectivity profile
An In-depth Technical Guide to the VTP50469 Target Selectivity Profile
Introduction
This compound is a potent, highly selective, and orally bioavailable small molecule inhibitor developed through structure-based drug design.[1][2] It is engineered to specifically disrupt the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein.[1][3] This interaction is a critical dependency for the oncogenic activity of MLL fusion proteins in MLL-rearranged (MLL-r) leukemias and is also implicated in NPM1-mutant (NPM1c) acute myeloid leukemia (AML).[1][4][5] this compound's mechanism of action involves high-affinity binding that displaces Menin from chromatin, leading to the suppression of key leukemogenic genes, which in turn induces cellular differentiation and apoptosis.[1][3] Preclinical studies have demonstrated significant anti-leukemia activity in both in vitro and in vivo models, supporting its development for clinical trials.[1][6] A close analog of this compound, revumenib (SNDX-5613), has advanced into clinical trials for treating relapsed or refractory acute leukemias.[2][7][8]
Quantitative Target Selectivity Profile
This compound exhibits a high degree of potency and selectivity for the Menin-MLL interaction. Its binding affinity and inhibitory concentrations have been quantified through various biochemical and cellular assays.
| Parameter | Value | Assay Type | Target | Reference |
| Ki | 104 pM | Cell-free Assay | Menin-MLL Interaction | [3] |
| IC₅₀ | ~10 nM | Cell-based Assays | MLL-rearranged & NPM1-mutant leukemia cell lines | [4] |
| IC₅₀ | Low nM range | Cell Proliferation Assay | MLL-rearranged leukemia cell lines | [1] |
Cellular and In Vivo Selectivity
The selectivity of this compound is further demonstrated by its differential effects on various leukemia cell lines and its on-target activity in animal models.
-
Cell Line Selectivity : this compound demonstrates potent anti-proliferative activity specifically against leukemia cell lines that harbor MLL-rearrangements.[1] In contrast, it has no effect on cell lines that do not have these rearrangements.[1] MLL-r cell lines themselves show varied sensitivity, categorized as very sensitive (e.g., MOLM13, MV4;11), moderately sensitive (e.g., RS4;11), and resistant (e.g., THP1).[9]
-
Mechanism of Cellular Response : In MLL-r acute lymphoblastic leukemia (ALL) cell lines, this compound induces apoptosis in a dose-dependent manner.[1] In MLL-r AML cell lines, the primary response is dose-dependent differentiation, characterized by increased expression of the cell surface marker CD11b.[1]
-
In Vivo Efficacy : In patient-derived xenograft (PDX) models of both MLL-r AML and MLL-r ALL, oral administration of this compound leads to dramatic reductions in leukemia burden in the peripheral blood, spleen, and bone marrow, with no observed toxicity.[1][4] Remarkably, in some PDX models of MLL-r ALL, the treatment appeared to eradicate the disease, with mice remaining disease-free for over a year post-treatment.[1][6]
Mechanism of Action: Disrupting the MLL-Menin Complex
The primary mechanism of this compound is the physical disruption of the Menin-MLL interaction. In MLL-r leukemias, the MLL-fusion protein aberrantly recruits a complex including Menin and DOT1L to chromatin.[1][10] This complex maintains a leukemogenic gene expression program, notably upregulating genes like MEIS1 and HOXA.[1][5] this compound binds to Menin, preventing its interaction with the MLL-fusion protein.[1][3] This leads to the displacement of Menin from chromatin, a subsequent reduction in MLL-fusion protein occupancy at select target genes, and downregulation of their expression, thereby reversing the oncogenic state.[1][10]
While the primary target is the Menin-MLL interaction, some studies suggest this compound may also partially disrupt the interaction between Menin and MYC, leading to the downregulation of MYC target genes.[11] This indicates a potential secondary mechanism contributing to its anti-cancer effects.
Experimental Protocols
The target selectivity profile of this compound was established using a range of detailed experimental methodologies.
1. Cell-Free Binding Assay To determine the direct binding affinity (Ki), a cell-free assay was employed. This biochemical method involves using purified Menin and MLL proteins. The ability of this compound to inhibit the interaction between these two proteins is measured, allowing for a precise calculation of the inhibitor constant (Ki) without the complexity of a cellular environment.[3]
2. Cell Viability and Proliferation Assays To assess cellular potency (IC₅₀) and selectivity, various leukemia cell lines (including MLL-r lines like MOLM13, RS4;11, and MV4;11, as well as non-MLL-r lines) were treated with escalating doses of this compound.[1][9] Viable cells were counted at different time points (e.g., up to 10 days) using methods like trypan blue exclusion.[9] The concentration required to inhibit 50% of cell growth was then calculated.
3. Gene Expression Analysis (RNA-seq) To confirm that target inhibition leads to the expected downstream effects, RNA sequencing was performed. MLL-r cell lines (MOLM13 and RS4;11) were treated with this compound or a DMSO control for 2 and 7 days.[1] Total RNA was then extracted, converted to cDNA libraries, and sequenced. The resulting data was analyzed to identify genes that were significantly up- or downregulated, confirming the suppression of the MLL-fusion target gene signature.[1]
4. Chromatin Immunoprecipitation Sequencing (ChIP-seq) ChIP-seq was used to directly measure the effect of this compound on protein occupancy at a genomic level.[1] This technique provided definitive evidence that the drug displaces Menin from chromatin.
5. Patient-Derived Xenograft (PDX) Models To evaluate in vivo efficacy and on-target activity, immunodeficient mice were engrafted with human MLL-r leukemia cells from patients.[1] Once leukemia was established, mice were treated with this compound, often formulated in their chow for oral delivery.[4] Leukemia burden was monitored by measuring the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen via flow cytometry.[1] On-target activity was confirmed by measuring the expression of target genes like MEIS1 in the remaining leukemia cells.[1]
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting Menin-MLL1 Interaction with this compound: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. answers.childrenshospital.org [answers.childrenshospital.org]
- 7. Clinical Trial of New Targeted Agent a Boon for Patient With AML | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
In Vitro Characterization of VTP50469: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] This interaction is a critical driver for the maintenance of a leukemogenic gene expression program in MLL-rearranged (MLL-r) and NPM1-mutant acute leukemias.[4][5] In vitro studies have demonstrated that this compound effectively disrupts the Menin-MLL complex, leading to the suppression of MLL-fusion target gene expression, cell differentiation, and apoptosis in MLL-r leukemia cell lines.[6][7] This document provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical potency, cellular activity, and mechanism of action, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Biochemical Activity
This compound is a highly potent inhibitor of the Menin-MLL interaction, as determined by cell-free biochemical assays.[1]
| Compound | Target | Assay Type | Ki |
| This compound | Menin-MLL Interaction | Cell-free assay | 104 pM[1][2][7] |
Cellular Activity: Proliferation Inhibition
This compound demonstrates potent and selective anti-proliferative activity against human leukemia cell lines harboring MLL rearrangements, while exhibiting minimal effects on cell lines with wild-type MLL.[8] The half-maximal inhibitory concentration (IC50) values were determined in various cell lines as summarized below.
| Cell Line | Subtype | MLL Status | IC50 (nM) |
| AML | |||
| MOLM13 | AML | MLL-AF9 | 13[2][3] |
| THP1 | AML | MLL-AF9 | 37[2][3] |
| NOMO1 | AML | MLL-AF9 | 30[2][3] |
| ML2 | AML | MLL-AF6 | 16[2][3] |
| EOL1 | AML | MLL-AF9 | 20[2][3] |
| MV4;11 | AML | MLL-AF4 | 17[2][3] |
| ALL | |||
| KOPN8 | B-ALL | MLL-AF4 | 15[2][3] |
| HB11;19 | B-ALL | MLL-ENL | 36[2][3] |
| SEMK2 | B-ALL | MLL-AF4 | 27[2][3] |
| RS4;11 | B-ALL | MLL-AF4 | 25[2][3] |
| Murine | |||
| MLL-AF9 | AML | MLL-AF9 | 15[2][3] |
| Ewing Sarcoma | |||
| Various | Ewing Sarcoma | Wild-Type MLL | > 3000[9][10] |
Mechanism of Action
This compound acts by disrupting the critical interaction between Menin and the MLL fusion protein. This disruption leads to a cascade of downstream events that ultimately result in the inhibition of leukemic cell growth.
Signaling Pathway
The binding of this compound to Menin prevents its association with the MLL fusion protein on the chromatin. This leads to the displacement of the MLL-fusion complex from target gene promoters, resulting in the downregulation of key leukemogenic genes such as HOXA9 and MEIS1.[6] The subsequent changes in gene expression induce cell cycle arrest, differentiation, and ultimately, apoptosis.[2][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 4. cms.syndax.com [cms.syndax.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. This compound (SNDX-50469) | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 9. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
Structural Basis of VTP50469 Inhibition of the Menin-MLL Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed-lineage leukemia (MLL) rearranged (MLLr) leukemias are aggressive hematological malignancies with a poor prognosis, particularly in infants. The interaction between the nuclear protein Menin and the N-terminus of MLL is a critical dependency for the oncogenic activity of MLL fusion proteins. VTP50469 is a potent and orally bioavailable small-molecule inhibitor that disrupts the Menin-MLL interaction, leading to anti-leukemic effects. This technical guide provides an in-depth overview of the structural basis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Reference |
| Ki (Menin-MLL Interaction) | 104 pM | Cell-free assay | [1][2] |
| IC50 (MOLM13 cells) | 13 nM | Cell Proliferation Assay | [2] |
| IC50 (THP1 cells) | 37 nM | Cell Proliferation Assay | [2] |
| IC50 (NOMO1 cells) | 30 nM | Cell Proliferation Assay | [2] |
| IC50 (ML2 cells) | 16 nM | Cell Proliferation Assay | [2] |
| IC50 (EOL1 cells) | 20 nM | Cell Proliferation Assay | [2] |
| IC50 (Murine MLL-AF9 cells) | 15 nM | Cell Proliferation Assay | [2] |
| IC50 (KOPN8 cells) | 15 nM | Cell Proliferation Assay | [2] |
| IC50 (HB11;19 cells) | 36 nM | Cell Proliferation Assay | [2] |
| IC50 (MV4;11 cells) | 17 nM | Cell Proliferation Assay | [2] |
| IC50 (SEMK2 cells) | 27 nM | Cell Proliferation Assay | [2] |
| IC50 (RS4;11 cells) | 25 nM | Cell Proliferation Assay | [2] |
| IC50 (OCI-AML3 - NPM1c+ cells) | ~20 nM | Cell Proliferation Assay | [3][4] |
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment Dose & Schedule | Outcome | Reference |
| MLL-rearranged B-ALL | 120 mg/kg, twice daily (oral) | Dramatically increased survival | [5] |
| MLL-rearranged AML | 15-60 mg/kg, twice daily for 28 days (oral) | Significant survival advantage | [2] |
| MLL-rearranged B-ALL | 50 mg/kg, twice daily for 28 days (IP, VTP-49477) | Significant reduction in leukemia burden | [3][4] |
| MLL-rearranged AML | 0.1% in chow (~175 mg/kg/day) for 28 days | Dramatic reduction of human leukemia cells | [3][4] |
| NPM1-mutant AML | 0.1% in chow (~175 mg/kg/day) for 28 days | Dramatic reduction of human leukemia cells | [3][4] |
Signaling Pathways and Mechanisms of Action
Caption: Menin-MLL signaling in normal hematopoiesis and MLL-rearranged leukemia, and the inhibitory action of this compound.
Experimental Workflows
Caption: Overall experimental workflow for the evaluation of this compound.
Experimental Protocols
Menin Protein Expression and Purification for X-ray Crystallography
This protocol is a reconstructed summary based on common practices for Menin purification for structural studies.
-
Expression:
-
The gene encoding human Menin is subcloned into an expression vector (e.g., pET series) with an N-terminal affinity tag (e.g., His6-SUMO).
-
The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in LB medium with appropriate antibiotics and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of auto-induction media.
-
The culture is grown at 37°C until the OD600 reaches ~0.6-0.8, then the temperature is reduced to 18-25°C for overnight expression.
-
-
Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).
-
Cells are lysed by sonication or high-pressure homogenization.
-
The lysate is clarified by ultracentrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity column.
-
The column is washed with lysis buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
The protein is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
The affinity tag is cleaved by incubating the eluate with a specific protease (e.g., SUMO protease) overnight at 4°C during dialysis against a low-imidazole buffer.
-
A second Ni-NTA step is performed to remove the cleaved tag and the protease.
-
The flow-through containing the purified Menin is further purified by size-exclusion chromatography using a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Protein concentration is determined, and the protein is concentrated for crystallization trials.
-
X-ray Crystallography of Menin-VTP50469 Complex
This protocol is based on the information available for PDB entry 6PKC.
-
Crystallization:
-
Purified Menin is incubated with a molar excess of this compound.
-
The complex is crystallized using the vapor diffusion method (sitting drop).
-
Crystallization conditions for 6PKC were 0.1 M CAPSO pH 9.5 and 20% PEG 8000.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source. For 6PKC, data was collected at the Diamond Light Source beamline I24.
-
Data are processed and scaled using standard crystallographic software.
-
The structure is solved by molecular replacement using a previously determined Menin structure as a search model.
-
The model is refined, and the this compound molecule is built into the electron density map.
-
Biochemical Assay for Menin-MLL Interaction (Fluorescence Polarization)
This is a general protocol for a fluorescence polarization (FP) competition assay.
-
Reagents:
-
Purified recombinant human Menin.
-
A fluorescently labeled peptide corresponding to the Menin-binding motif of MLL (e.g., FITC-labeled MLL4-15).
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
This compound or other test compounds.
-
-
Procedure:
-
A solution of Menin and the fluorescent MLL peptide is prepared in the assay buffer at concentrations that result in a stable and robust FP signal.
-
Serial dilutions of this compound are prepared.
-
In a multi-well plate, the Menin-peptide solution is mixed with the this compound dilutions.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader.
-
The data are analyzed to determine the IC50 value, which is then used to calculate the Ki.
-
Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Culture:
-
MLL-rearranged leukemia cell lines (e.g., MOLM13, RS4;11) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Cells are seeded in a 96-well opaque-walled plate at a predetermined optimal density.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated for a specified period (e.g., 72 hours).
-
The plate is equilibrated to room temperature.
-
CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plate is mixed on an orbital shaker to induce cell lysis.
-
After a brief incubation to stabilize the luminescent signal, the luminescence is read on a plate reader.
-
The data are used to generate a dose-response curve and calculate the IC50 value.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This is a generalized protocol for ChIP-seq in leukemia cell lines.
-
Chromatin Preparation:
-
Leukemia cells (e.g., MOLM13) are treated with either DMSO (vehicle) or this compound for a specified time.
-
Cells are cross-linked with formaldehyde to fix protein-DNA interactions.
-
The reaction is quenched with glycine.
-
Cells are lysed, and the nuclei are isolated.
-
Chromatin is sheared to a fragment size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
The sheared chromatin is pre-cleared with protein A/G magnetic beads.
-
A specific antibody against the protein of interest (e.g., Menin, MLL) is added to the chromatin and incubated overnight at 4°C.
-
Protein A/G beads are added to capture the antibody-protein-DNA complexes.
-
The beads are washed with a series of stringent buffers to remove non-specific binding.
-
-
DNA Purification and Sequencing:
-
The protein-DNA complexes are eluted from the beads.
-
The cross-links are reversed by heating in the presence of a high salt concentration.
-
Proteins are digested with proteinase K.
-
DNA is purified using standard methods.
-
The purified DNA is used to prepare a sequencing library, which is then sequenced on a next-generation sequencing platform.
-
In Vivo Patient-Derived Xenograft (PDX) Model Studies
This is a general workflow for evaluating this compound in MLLr leukemia PDX models.
-
Model Establishment:
-
Primary leukemia cells from patients with MLLr leukemia are transplanted into immunodeficient mice (e.g., NSG mice).
-
Engraftment of human leukemia cells is monitored by flow cytometry for human CD45+ cells in the peripheral blood.
-
-
Drug Treatment:
-
Once leukemia is established, mice are randomized into treatment and control groups.
-
This compound is administered orally, often formulated in a suitable vehicle or mixed into the chow.
-
The control group receives the vehicle alone.
-
-
Efficacy Evaluation:
-
Leukemia burden is monitored throughout the study by measuring the percentage of human CD45+ cells in the peripheral blood, and by in vivo bioluminescence imaging if the cells are transduced with a luciferase reporter.
-
At the end of the study, leukemia engraftment in the bone marrow, spleen, and other organs is assessed.
-
Survival of the mice in the different treatment groups is monitored.
-
Conclusion
This compound is a highly potent inhibitor of the Menin-MLL interaction with a clear structural basis for its activity. It effectively disrupts the oncogenic complex in MLL-rearranged leukemias, leading to the downregulation of leukemogenic gene expression, cell differentiation, and apoptosis. The preclinical data strongly support its clinical development for the treatment of this aggressive form of leukemia. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working on Menin-MLL inhibitors and related areas of cancer biology and drug discovery.
References
- 1. Crystal Structure of Menin Reveals Binding Site for Mixed Lineage Leukemia (MLL) Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Early Preclinical Efficacy of VTP-50469: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early preclinical data on VTP-50469, a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. The following sections detail the quantitative efficacy of VTP-50469 in various cancer models, the experimental protocols used in these key studies, and visualizations of its mechanism of action and experimental workflows.
In Vitro Efficacy
VTP-50469 has demonstrated potent anti-proliferative activity in a range of leukemia cell lines, particularly those with MLL rearrangements (MLL-r) and NPM1 mutations. In contrast, its activity against Ewing Sarcoma cell lines was significantly lower.
Table 1: VTP-50469 In Vitro IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation/Rearrangement | IC50 (nM) | Reference |
| MOLM13 | Acute Myeloid Leukemia (AML) | MLL-AF9 | 13 | [1][2] |
| MV4;11 | Acute Myeloid Leukemia (AML) | MLL-AF4 | 10 - 17 | [1][2][3][4][5] |
| THP1 | Acute Myeloid Leukemia (AML) | MLL-AF9 | 37 | [1][2] |
| NOMO1 | Acute Myeloid Leukemia (AML) | MLL-AF9 | 30 | [1][2] |
| ML2 | Acute Myeloid Leukemia (AML) | MLL-AF6 | 16 | [1][2] |
| EOL1 | Eosinophilic Leukemia | - | 20 | [1][2] |
| Murine MLL-AF9 | Acute Myeloid Leukemia (AML) | MLL-AF9 | 15 | [1][2] |
| KOPN8 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | MLL-rearranged | 15 | [1][2] |
| HB11;19 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | MLL-rearranged | 36 | [1][2] |
| SEMK2 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | MLL-AF4 | 27 | [1][2] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | MLL-AF4 | 25 | [1][2] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | NPM1c+ | ~20 | |
| ES-1 | Ewing Sarcoma | EWSR1-FLI1 | > 3000 | [3] |
| ES-4 | Ewing Sarcoma | EWSR1-FLI1 | > 3000 | [3] |
| ES-6 | Ewing Sarcoma | EWSR1-FLI1 | > 3000 | [3] |
| EW-8 | Ewing Sarcoma | EWSR1-FLI1 | > 3000 | [3] |
In Vivo Efficacy
VTP-50469 has shown significant anti-tumor activity in patient-derived xenograft (PDX) models of MLL-rearranged and NPM1-mutant leukemia. However, its efficacy was limited in Ewing Sarcoma xenograft models.
Table 2: VTP-50469 In Vivo Efficacy in Leukemia Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| MLL-r B-ALL & AML (n=3) | B-ALL, AML | 50 mg/kg, BID, IP (VTP-49477, a close analog) for 28 days | Significant reduction in leukemia burden (Median: 2-fold in BM, 3-fold in SP, 6-fold in PB) | |
| MLL-r and NPM1c+ | Leukemia | 0.1% in chow (~175 mg/kg/day) for 28 days | Dramatic reductions in human leukemia cells in peripheral blood, spleen, and bone marrow. No observed toxicity. | [6] |
| MLL-r ALL (7 pediatric PDXs) | ALL | 120 mg/kg, BID, PO for 28 days | Maintained complete responses (MCRs) in 6/7 PDXs. Significant reduction of leukemia infiltration in spleen (7/7) and bone marrow (6/7). | [7] |
| MLL-7 | ALL | 0.1% in chow | Complete Response (CR). T-C: 48.2 days, T/C: 8.1. | [7][8] |
| MLL-8 | ALL | 0.1% in chow | Progressive Disease (PD). T-C: 23.0 days, T/C: 4.9. | [7][8] |
| MLL-7 (Combination) | ALL | VTP-50469 (0.1% in chow) + VXL (Vincristine, Dexamethasone, L-asparaginase) | Maintained Complete Response (MCR). T-C: 77.0 days, T/C: 12.3. Significantly delayed progression vs. single agents. | [7][8] |
| MLL-8 (Combination) | ALL | VTP-50469 (0.1% in chow) + VXL | Maintained Complete Response (MCR). T-C: 49.1 days, T/C: 9.3. Significantly delayed progression vs. single agents. | [7][8] |
BM: Bone Marrow, SP: Spleen, PB: Peripheral Blood, T-C: Time to event for treated minus control, T/C: Ratio of median time to event for treated versus control
Table 3: VTP-50469 In Vivo Efficacy in Ewing Sarcoma Xenograft Models
| Number of Models Tested | Treatment Regimen | Key Findings | Reference |
| 7 | 100 or 120 mg/kg, BID, PO for 28 days | Statistically significant prolongation of time to event in 4 of 7 models. No objective responses (all progressive disease). Modest EFS T/C values ranging from 1.24 to 1.74. | [3][5][9] |
Mechanism of Action
VTP-50469 is a potent inhibitor of the Menin-MLL protein-protein interaction, with a Ki of 104 pM.[1][2] This interaction is crucial for the oncogenic activity of MLL fusion proteins and in NPM1-mutant leukemias.
Caption: VTP-50469 Mechanism of Action.
The binding of VTP-50469 to Menin disrupts its interaction with the MLL fusion protein. This leads to the displacement of the Menin-MLL complex from chromatin, a reduction in the expression of MLL target genes, and subsequent induction of apoptosis and differentiation in leukemia cells.[10][11]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro Cell Viability Assay
-
Cell Lines: A panel of human leukemia and Ewing Sarcoma cell lines were used.
-
Drug Exposure: Cells were exposed to VTP-50469 at concentrations ranging from 3 nM to 3 µM for 96 hours.[3]
-
Viability Assessment: Cell viability was assessed using the Alamar Blue assay.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Immune-deficient mice (e.g., NSG) were engrafted with patient-derived leukemia cells or Ewing Sarcoma cell lines.
-
Drug Formulation and Administration: VTP-50469 was suspended in a vehicle of 0.5% Natrosol + 1% Polysorbate-80.[3] The formulation was sonicated until uniform and stored at 4°C.[3] Administration was performed by oral gavage (PO) twice daily (BID) or formulated in chow.[3][7][8]
-
Efficacy Assessment: Tumor burden was monitored by measuring tumor volume or by detecting human CD45+ cells in peripheral blood.[8] Efficacy was assessed by event-free survival, objective response criteria, and analysis of leukemia infiltration in tissues.[7][8]
Caption: In Vivo Xenograft Experimental Workflow.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Cell Treatment: MOLM13 and RS4;11 cells were treated with VTP-50469 or DMSO for specified durations (e.g., 3 days).[11]
-
Cross-linking and Chromatin Preparation: Cells were cross-linked with formaldehyde, lysed, and the chromatin was sheared by sonication to an average size of 200-500 bp.
-
Immunoprecipitation: Chromatin was incubated with specific antibodies against Menin, MLL, or other proteins of interest.
-
Sequencing and Data Analysis: DNA was purified, and sequencing libraries were prepared for high-throughput sequencing. Raw sequencing data can be accessed from the Gene Expression Omnibus (GEO) under accession number GSE127508.[11]
RNA Sequencing (RNA-seq)
-
Cell Treatment: MOLM13 and RS4;11 cells were treated with VTP-50469 or DMSO for 2 and 7 days.[11]
-
RNA Extraction and Library Preparation: Total RNA was extracted, and libraries were prepared for sequencing.
-
Sequencing and Data Analysis: Differential gene expression analysis was performed to identify genes whose expression was altered by VTP-50469 treatment. The data is available under GEO accession number GSE127508.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 3. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of VTP-50469, a menin-MLL1 inhibitor, against Ewing sarcoma xenograft models by the pediatric preclinical testing consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of VTP-50469, a menin-MLL1 inhibitor, against Ewing sarcoma xenograft models by the pediatric preclinical testing consortium | RTI [rti.org]
- 6. Targeting Menin-MLL1 Interaction with this compound: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
VTP50469: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, a critical dependency in certain types of acute leukemia.[1][2][3] By disrupting this key protein-protein interaction, this compound effectively modulates epigenetic states, leading to the suppression of a leukemogenic gene expression program and subsequent anti-leukemic activity. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows. This compound is the preclinical precursor to revumenib (SNDX-5613), a compound currently in clinical development for the treatment of MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c) acute leukemias.[4][5][6]
Core Mechanism of Action: Inhibition of the Menin-MLL Interaction
This compound functions by directly binding to Menin, a scaffold protein that plays a crucial role in the aberrant recruitment of the MLL1 fusion protein complex to chromatin.[7] This interaction is essential for the maintenance of a leukemogenic gene expression program in MLL-rearranged leukemias.[2][5] this compound competitively inhibits the binding of the MLL fusion protein to Menin, leading to the dissociation of the Menin-MLL complex from chromatin.[1][2][8] This displacement results in a cascade of epigenetic changes, including altered histone methylation and downregulation of key target genes, ultimately inducing differentiation and apoptosis in susceptible leukemia cells.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Reference |
| Ki (Menin-MLL Interaction) | 104 pM | Cell-free assay | [1][3] |
| IC50 (MOLM13 cells) | 13 nM | Cell Proliferation Assay | [3] |
| IC50 (THP1 cells) | 37 nM | Cell Proliferation Assay | [3] |
| IC50 (NOMO1 cells) | 30 nM | Cell Proliferation Assay | [3] |
| IC50 (ML2 cells) | 16 nM | Cell Proliferation Assay | [3] |
| IC50 (EOL1 cells) | 20 nM | Cell Proliferation Assay | [3] |
| IC50 (Murine MLL-AF9 cells) | 15 nM | Cell Proliferation Assay | [3] |
| IC50 (KOPN8 cells) | 15 nM | Cell Proliferation Assay | [3] |
| IC50 (HB11;19 cells) | 36 nM | Cell Proliferation Assay | [3] |
| IC50 (MV4;11 cells) | 17 nM | Cell Proliferation Assay | [3] |
| IC50 (SEMK2 cells) | 27 nM | Cell Proliferation Assay | [3] |
| IC50 (RS4;11 cells) | 25 nM | Cell Proliferation Assay | [3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. answers.childrenshospital.org [answers.childrenshospital.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cms.syndax.com [cms.syndax.com]
- 8. cms.syndax.com [cms.syndax.com]
The Pharmacokinetic Profile of VTP50469: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTP50469 is a potent and selective, orally bioavailable small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the survival of leukemias with MLL rearrangements (MLL-r) and NPM1 mutations.[1][2] Preclinical studies have demonstrated its significant anti-leukemic activity in various in vitro and in vivo models.[2][3] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for this compound and its close structural analog, revumenib (SNDX-5613), to inform ongoing research and drug development efforts. While specific quantitative pharmacokinetic parameters for this compound are not extensively published, this guide synthesizes available preclinical and clinical data from analogous compounds to provide a representative profile.
Introduction to this compound
This compound was developed through a structure-based drug design approach to create a potent and selective inhibitor of the menin-MLL interaction.[1] This interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of leukemogenic genes such as HOXA9 and MEIS1.[4] By disrupting this interaction, this compound effectively reverses this oncogenic gene expression program, inducing differentiation and apoptosis in leukemia cells.[1] this compound is a close analog of revumenib (SNDX-5613), which is currently in clinical development.[2][3]
Mechanism of Action
This compound competitively binds to a well-defined pocket on the menin protein, the same site that MLL and MLL-fusion proteins utilize for interaction. This direct inhibition disrupts the menin-MLL complex, leading to the dissociation of this complex from chromatin. The subsequent downregulation of target genes, such as MEIS1, serves as a key pharmacodynamic biomarker of this compound activity.[1]
Figure 1: Mechanism of Action of this compound.
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound are not publicly available. However, the compound is described as orally bioavailable.[1] To provide a representative profile, this section includes data from other preclinical menin-MLL inhibitors and clinical data from its close analog, revumenib.
Preclinical Pharmacokinetics of Menin-MLL Inhibitors in Mice
The following table summarizes key pharmacokinetic parameters for other orally bioavailable menin-MLL inhibitors in mice, which may serve as a proxy for the expected profile of this compound.
| Compound | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM*h) | Oral Bioavailability (F%) | Reference |
| MI-463 | 35 | p.o. | ~1.5 | ~2 | ~8 | ~45% | [4] |
| MI-503 | 60 | p.o. | ~4.5 | ~2 | ~25 | ~75% | [4] |
| MI-3454 | 100 | p.o. | ~10 | ~2 | ~60 | 77% | [5] |
Note: The values for Cmax, Tmax, and AUC are estimated from graphical data presented in the cited literature and should be considered approximate.
Clinical Pharmacokinetics of Revumenib (SNDX-5613)
The clinical pharmacokinetic profile of revumenib, a close analog of this compound, provides valuable insights.
| Parameter | Value (without strong CYP3A4 inhibitor) | Value (with strong CYP3A4 inhibitor) | Reference |
| Half-life (t½) | ~3.6 hours | ~7.5 hours | [6] |
| Apparent Clearance (CL/F) | 27 L/h | 7 L/h | [6] |
| Metabolism | Primarily by CYP3A4 | Primarily by CYP3A4 | [6] |
| Time to Steady State | 2-3 days | 2-3 days | [6] |
Experimental Protocols
In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the anti-leukemic activity of this compound in mouse models engrafted with human leukemia cells.
Animal Models: Immunodeficient mice (e.g., NSG) are engrafted with MLL-rearranged or NPM1-mutant leukemia cells from patients.
Dosing Regimens:
-
Oral Gavage: this compound is administered twice daily (BID) at doses ranging from 15 to 120 mg/kg.[1]
-
Chow Formulation: this compound is mixed into the mouse chow at a concentration of 0.1%, resulting in a total daily dose of approximately 175 mg/kg/day.
Efficacy Endpoints:
-
Reduction in leukemia burden in peripheral blood, bone marrow, and spleen.
-
Prolongation of survival.
-
Changes in pharmacodynamic markers (e.g., MEIS1 gene expression).
Figure 2: In Vivo Efficacy Study Workflow.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Objective: To establish the relationship between this compound plasma concentration and its biological effect.
Model: Nude rats with subcutaneous MV4;11 tumors.
Procedure:
-
Tumors are grown to approximately 250 mm³.
-
Rats are treated with this compound at various doses (e.g., 1.2, 6.0, 30 mg/kg) for a defined period (e.g., 4 days).[1]
-
Plasma samples are collected to determine drug concentration.
-
Tumor tissue is collected to measure the expression of target genes, such as MEIS1.
-
The plasma IC50 for target gene suppression is calculated by correlating drug concentration with the level of gene expression inhibition.[1] For this compound, the plasma IC50 for MEIS1 suppression was determined to be 109 ± 15 nM.[1]
Figure 3: PK/PD Experimental Workflow.
Discussion and Future Directions
This compound is a promising, orally active menin-MLL inhibitor with demonstrated preclinical efficacy. While detailed pharmacokinetic studies for this compound are not yet in the public domain, the available data on its in vivo activity and the clinical pharmacokinetic profile of its close analog, revumenib, provide a strong foundation for its continued development. Future publications of preclinical absorption, distribution, metabolism, and excretion (ADME) studies for this compound will be crucial for a complete understanding of its pharmacokinetic profile and for optimizing its clinical translation. The dose-proportional pharmacokinetics and the influence of CYP3A4 metabolism observed with revumenib are likely to be key considerations for the clinical development of this compound. Further research should also focus on elucidating the full pharmacokinetic profile in various preclinical species to support the design of first-in-human clinical trials.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syndax Announces Preclinical Results Supporting Development of its Portfolio of Menin Inhibitors In Mixed Lineage Leukemias | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 3. Science Magazine Publishes Results from Preclinical Study on the Activity of Menin-MLL Inhibition for the Treatment of NPM1 Acute Myeloid Leukemia [prnewswire.com]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
Methodological & Application
Preparing VTP50469 for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and in vivo administration of VTP50469, a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. This compound has demonstrated significant preclinical activity in models of MLL-rearranged (MLL-r) and NPM1-mutant acute leukemias.[1][2] These guidelines are intended to assist researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is an orally active inhibitor that disrupts the critical interaction between Menin and the MLL1 fusion protein, which is a key driver of leukemogenesis in MLL-r leukemias.[3][4] This disruption leads to the displacement of Menin from chromatin, changes in gene expression, cellular differentiation, and ultimately, apoptosis of leukemia cells.[3][4][5] The inhibitor has a high potency with a Ki of 104 pM.[3][4]
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.
In Vitro Activity
This compound has demonstrated potent and selective activity against MLL-rearranged leukemia cell lines. A summary of its in vitro efficacy is presented below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM13 | MLL-r AML | 13 | [4] |
| THP1 | MLL-r AML | 37 | [4] |
| NOMO1 | MLL-r AML | 30 | [4] |
| ML2 | MLL-r AML | 16 | [4] |
| EOL1 | MLL-r AML | 20 | [4] |
| Murine MLL-AF9 | MLL-r AML | 15 | [4] |
| KOPN8 | MLL-r ALL | 15 | [4] |
| HB11;19 | MLL-r ALL | 36 | [4] |
| MV4;11 | MLL-r ALL | 10, 17 | [4] |
| SEMK2 | MLL-r ALL | 27 | [4] |
| RS4;11 | MLL-r ALL | 25 | [4] |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | >3000 |
In Vivo Efficacy Studies
This compound has shown significant anti-leukemic activity in various preclinical in vivo models, including patient-derived xenografts (PDX).[3][5]
Animal Models
The most commonly used models for evaluating this compound efficacy are immunodeficient mice, such as NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice, engrafted with human MLL-rearranged leukemia cell lines or patient-derived xenografts.[3][6]
Formulation and Administration
This compound is orally bioavailable and can be administered via oral gavage or formulated in chow.[1][3] The choice of formulation and administration route may depend on the specific experimental design and desired dosing regimen.
Formulation Protocols:
-
Oral Gavage Suspension:
-
Vehicle 1: 0.5% Natrosol + 1% Polysorbate-80. This compound is suspended in the vehicle and sonicated in a 37°C water bath until a uniform suspension is achieved. The formulation can be stored at 4°C for up to one month.
-
Vehicle 2: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline. Dissolve this compound in DMSO first, then add PEG300, Tween-80, and Saline sequentially. Ensure the solution is clear.[4]
-
Vehicle 3: 10% DMSO, 90% Corn Oil.[4]
-
-
Chow Formulation:
Dosing Regimens
The optimal dosing regimen for this compound may vary depending on the leukemia model and the therapeutic window being investigated.
| Animal Model | Dosing Route | Dosage | Dosing Schedule | Efficacy | Reference |
| MLL-r ALL PDX | Oral Gavage | 15, 30, 60, 90, 120 mg/kg | Twice daily (BID) for 28 days | Significant reduction of leukemia burden and extended survival.[3][6] | [3][6] |
| Ewing Sarcoma Xenografts | Oral Gavage | 100-120 mg/kg | Twice daily (BID) for 28 days | Limited antitumor activity, slowed tumor progression but no regression. | |
| MLL-AF9 AML | Chow Formulation | 0.1% in chow (~120-180 mg/kg/day) | Ad libitum for 40 days | Dramatic reductions of leukemia burden.[5] | [5] |
| MLL-r ALL PDX | Chow Formulation | 0.1% in chow (~175 mg/kg/day) | Ad libitum for 28 days | Dramatic reductions of human leukemia cells in peripheral blood, spleen, and bone marrow.[7] | [7] |
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration to mice.
Materials:
-
This compound powder
-
Vehicle components (e.g., Natrosol, Polysorbate-80, sterile water)
-
Sterile conical tubes
-
Sonicator water bath
-
Calibrated balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Prepare the vehicle solution (e.g., 0.5% Natrosol and 1% Polysorbate-80 in sterile water).
-
Accurately weigh the this compound powder and add it to a sterile conical tube.
-
Add the prepared vehicle to the this compound powder.
-
Vortex the mixture briefly to initially disperse the powder.
-
Place the tube in a sonicator water bath set to 37°C.
-
Sonicate until a visually uniform suspension is achieved.
-
Store the formulation at 4°C for up to one month. Before each use, ensure the suspension is brought to room temperature and vortexed to ensure uniformity.
In Vivo Efficacy Study in a Leukemia PDX Model
This protocol outlines a general procedure for assessing the efficacy of this compound in a patient-derived xenograft model of MLL-rearranged leukemia.
Materials:
-
NSG mice (7-9 weeks old)[3]
-
MLL-rearranged leukemia PDX cells
-
This compound formulation
-
Vehicle control
-
Flow cytometry reagents for monitoring human CD45+ cells
-
General animal handling and surgical equipment
Procedure:
-
Engraftment: Inject NSG mice intravenously with MLL-rearranged leukemia PDX cells.
-
Monitoring: Monitor leukemia engraftment by weekly peripheral blood sampling and flow cytometry analysis for the percentage of human CD45+ cells.
-
Randomization: Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment and control groups.
-
Treatment:
-
Monitoring during Treatment: Monitor animal health (body weight, clinical signs) and leukemia burden (peripheral blood sampling) throughout the study.
-
Endpoint: At the end of the treatment period or when mice reach a pre-defined humane endpoint (e.g., significant weight loss, high leukemia burden), euthanize the animals.
-
Tissue Collection: Collect peripheral blood, spleen, and bone marrow for analysis of leukemia burden by flow cytometry and for pharmacodynamic studies (e.g., gene expression analysis of MLL-fusion target genes).[5][7]
Pharmacodynamic Studies
To confirm the on-target activity of this compound in vivo, it is recommended to perform pharmacodynamic studies. These may include:
-
Gene Expression Analysis: Assess the expression of MLL-fusion target genes such as HOXA9, MEIS1, and MEF2C in leukemia cells isolated from treated animals.[5] this compound treatment is expected to downregulate the expression of these genes.
-
Chromatin Immunoprecipitation (ChIP): Evaluate the chromatin occupancy of Menin and MLL-fusion proteins at target gene promoters. This compound should displace Menin from these sites.[5]
-
Flow Cytometry for Differentiation Markers: Analyze the expression of differentiation markers (e.g., CD11b, CD13, CD86) on AML cells, as this compound has been shown to induce differentiation.[7]
By following these detailed application notes and protocols, researchers can effectively prepare and utilize this compound for in vivo studies, contributing to a comprehensive understanding of its therapeutic potential.
References
- 1. Targeting Menin-MLL1 Interaction with this compound: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 2. cms.syndax.com [cms.syndax.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
Application Note: Assessing VTP50469 Target Engagement with Chromatin Immunoprecipitation Sequencing (ChIP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP50469 is a potent and highly selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in certain hematological malignancies, including leukemias with MLL rearrangements or NPM1 mutations.[1][2][3][4][5] this compound functions by displacing Menin from chromatin, thereby disrupting the MLL fusion protein complexes that drive oncogenic gene expression.[1][3][4] This application note provides a detailed protocol for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to directly measure the target engagement of this compound by quantifying the genome-wide changes in Menin chromatin occupancy.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the DNA binding sites of a specific protein.[6][7][8] When coupled with high-throughput sequencing (ChIP-seq), it allows for a genome-wide analysis of protein-DNA interactions.[6][7] In the context of drug development, ChIP-seq is an invaluable tool for confirming the mechanism of action and assessing the on-target efficacy of epigenetic modifiers like this compound.[6][9] This protocol is designed for researchers in both academic and industrial settings to robustly assess the cellular activity of this compound and similar Menin-MLL interaction inhibitors.
Signaling Pathway and Experimental Rationale
dot
Caption: this compound disrupts the Menin-MLL interaction, leading to reduced Menin binding at target gene promoters and decreased oncogenic gene expression.
Experimental Workflow
The ChIP-seq workflow to assess this compound target engagement involves treating leukemia cells with the compound, followed by fixation, chromatin shearing, immunoprecipitation of Menin-DNA complexes, DNA purification, library preparation, and sequencing.
dot
Caption: Overview of the ChIP-seq experimental workflow for assessing this compound target engagement.
Detailed Experimental Protocols
This protocol is optimized for approximately 1 x 107 cells per ChIP reaction. It is recommended to perform experiments in biological replicates for robust data analysis.
Part 1: Cell Culture, Treatment, and Cross-linking
-
Cell Culture: Culture MLL-rearranged leukemia cell lines (e.g., MOLM-13, RS4;11) under standard conditions to a density of approximately 0.5-1 x 106 cells/mL.
-
Treatment: Treat cells with this compound at the desired concentration (e.g., 100 nM) or with an equivalent volume of DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting:
-
Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Part 2: Chromatin Preparation
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (see Table 1 for composition).
-
Incubate on ice for 10 minutes.
-
Isolate nuclei by centrifugation.
-
-
Chromatin Shearing (Sonication):
-
Resuspend the nuclear pellet in a sonication buffer (see Table 1 for composition).
-
Sonicate the chromatin to an average fragment size of 200-700 bp. Optimization of sonication conditions (power, duration, cycles) is critical for each cell type and instrument.
-
After sonication, pellet cell debris by centrifugation at high speed (e.g., 17,000 x g) for 15 minutes at 4°C. The supernatant contains the sheared chromatin.
-
-
Chromatin Quantification:
-
Take a small aliquot of the sheared chromatin, reverse the cross-links, and measure the DNA concentration.
-
Part 3: Immunoprecipitation
-
Bead Preparation:
-
Prepare a 50:50 mix of Protein A and Protein G magnetic beads.
-
Wash the beads with a blocking buffer (see Table 1).
-
-
Antibody Coupling:
-
Incubate the beads with a ChIP-grade anti-Menin antibody (see Table 2 for recommended amounts) for at least 4-6 hours at 4°C with rotation.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with a dilution buffer (see Table 1).
-
Save a small aliquot of the diluted chromatin as the "Input" control.
-
Add the antibody-coupled beads to the diluted chromatin.
-
Incubate overnight at 4°C with rotation.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers (see Table 1) to remove non-specific binding.
-
Perform a final wash with TE buffer.
-
Part 4: DNA Purification and Library Preparation
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (see Table 1).
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl. Also, process the "Input" control in parallel.
-
-
DNA Purification:
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a standard PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
-
Library Preparation:
-
Quantify the purified ChIP and Input DNA.
-
Prepare sequencing libraries using a commercial kit compatible with low DNA input (e.g., Illumina TruSeq ChIP Library Prep Kit).
-
Perform end-repair, A-tailing, and adapter ligation followed by PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A read depth of 20-30 million reads per sample is generally sufficient.
-
Data Presentation and Analysis
Table 1: Buffer Compositions
| Buffer Name | Composition |
| Cell Lysis Buffer | 5 mM PIPES (pH 8.0), 85 mM KCl, 0.5% NP-40, Protease Inhibitors |
| Sonication Buffer | 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, Protease Inhibitors |
| IP Dilution Buffer | 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS |
| Low Salt Wash Buffer | 20 mM Tris-HCl (pH 8.1), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS |
| High Salt Wash Buffer | 20 mM Tris-HCl (pH 8.1), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS |
| LiCl Wash Buffer | 10 mM Tris-HCl (pH 8.1), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Deoxycholate |
| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA |
| Elution Buffer | 1% SDS, 0.1 M NaHCO3 |
| Blocking Buffer | 0.5% w/v BSA in PBS |
Table 2: Key Experimental Parameters
| Parameter | Recommended Value | Notes |
| Cell Number | 1 x 107 per IP | Can be optimized based on antibody efficiency and target abundance. |
| This compound Concentration | 10-1000 nM | Titrate to determine the optimal concentration for target engagement. |
| Antibody Amount | 2-5 µg per IP | Use a ChIP-validated anti-Menin antibody. Titration is recommended. |
| Chromatin Amount | 10-25 µg per IP | Ensure sufficient material for robust signal. |
| Sonication Fragment Size | 200-700 bp | Verify by gel electrophoresis or Bioanalyzer. |
| Sequencing Read Depth | 20-30 million reads/sample | Single-end 50 bp reads are generally sufficient. |
Data Analysis Pipeline
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.
-
Alignment: Align reads to the appropriate reference genome (e.g., hg38) using an aligner such as BWA or Bowtie2.
-
Peak Calling: Identify regions of significant Menin enrichment (peaks) for each sample (this compound-treated and DMSO control) relative to their respective input controls using a peak caller like MACS2.
-
Differential Binding Analysis: Use tools like DiffBind or MAnorm to identify genomic regions where Menin binding is significantly reduced upon this compound treatment.
-
Visualization: Visualize the ChIP-seq signal at specific gene loci using a genome browser like IGV to confirm the loss of Menin peaks at known target genes (e.g., MEIS1, HOXA9).
-
Downstream Analysis: Perform pathway analysis and motif discovery on the regions with differential Menin binding to further elucidate the biological consequences of this compound treatment.
Expected Results
A successful experiment will demonstrate a significant reduction in the number and intensity of Menin peaks in this compound-treated cells compared to the DMSO control. This indicates successful target engagement, as the inhibitor has displaced Menin from its chromatin binding sites. The differential binding analysis will provide a comprehensive, genome-wide map of the sites where this compound exerts its effect, confirming its on-target activity and providing valuable insights into its mechanism of action. This data is crucial for the preclinical and clinical development of this compound and other Menin-MLL inhibitors.
References
- 1. This compound | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Use of ChIP-seq in Drug Discovery [dovetailbiopartners.com]
- 7. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Epigenetic landscape of drug responses revealed through large-scale ChIP-seq data analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
VTP50469: A Potent Menin-MLL1 Inhibitor for Targeted Therapy of NPM1-Mutant Acute Myeloid Leukemia
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) with mutations in the Nucleophosmin 1 (NPM1) gene represents a significant subgroup of AML. VTP50469 is a novel, orally bioavailable small molecule inhibitor that targets the critical interaction between Menin and MLL1 (KMT2A), a key dependency in NPM1-mutant AML. By disrupting this interaction, this compound effectively suppresses the leukemogenic gene expression program, induces differentiation, and reduces leukemia burden, offering a promising therapeutic strategy for this patient population. These application notes provide detailed protocols and summarized data for the use of this compound in treating NPM1-mutant AML cell lines.
Mechanism of Action
In NPM1-mutant AML, the mutant NPM1 protein (NPM1c) aberrantly localizes to the cytoplasm and drives the expression of key leukemogenic genes, including the HOXA gene cluster and MEIS1, through a mechanism dependent on the Menin-MLL1 interaction. This compound binds to Menin, disrupting its interaction with MLL1. This leads to the downregulation of downstream target genes like MEIS1 and PBX3, ultimately resulting in the differentiation of leukemic blasts and a reduction in their proliferative capacity.
Caption: this compound Mechanism of Action in NPM1-Mutant AML.
Data Presentation
Table 1: In Vitro Efficacy of this compound in NPM1-Mutant AML Cell Lines
| Cell Line | Genotype | Parameter | Value | Reference |
| OCI-AML3 | NPM1c, DNMT3A R882C | IC50 (Day 6) | ~3 nM | [1] |
| Mouse Npm1c/Dnmt3a mutant | Npm1c, Dnmt3a | IC50 | Not specified | [2] |
Table 2: Pharmacodynamic Effects of this compound in NPM1-Mutant AML Cell Lines
| Cell Line | Treatment | Effect | Observation | Reference |
| OCI-AML3 | This compound | Gene Expression | Rapid downregulation of MEIS1 and PBX3 | [1] |
| Mouse Npm1c/Dnmt3a mutant | 10 nM this compound (9 days) | Differentiation | Increased CD11b expression | [2] |
| Mouse Npm1c/Dnmt3a mutant | 10 nM this compound (9 days) | Apoptosis | No significant increase in Annexin V staining | [2] |
Experimental Protocols
Caption: General Experimental Workflow for this compound Evaluation.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in NPM1-mutant AML cell lines.
Materials:
-
NPM1-mutant AML cell lines (e.g., OCI-AML3)
-
RPMI-1640 medium with 20% FBS and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed NPM1-mutant AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 50 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium. Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time points (e.g., 6 days).
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
NPM1-mutant AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture NPM1-mutant AML cells with various concentrations of this compound or vehicle control for the desired time points.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Protocol 3: Cell Differentiation Analysis by CD11b Expression
Objective: To assess the induction of myeloid differentiation by this compound treatment through the analysis of the cell surface marker CD11b.
Materials:
-
NPM1-mutant AML cell lines
-
This compound
-
FITC- or PE-conjugated anti-human CD11b antibody (and corresponding isotype control)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Treat NPM1-mutant AML cells with this compound or vehicle control for the desired duration.
-
Harvest and wash the cells with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the anti-CD11b antibody or isotype control at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the CD11b staining.
-
Determine the percentage of CD11b-positive cells and the mean fluorescence intensity (MFI).
Protocol 4: Western Blotting for MEIS1 and PBX3
Objective: To evaluate the effect of this compound on the protein levels of key downstream targets.
Materials:
-
NPM1-mutant AML cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-MEIS1, anti-PBX3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the indicated times.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Conclusion
This compound demonstrates potent and specific activity against NPM1-mutant AML cell lines by disrupting the Menin-MLL1 interaction. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds in a preclinical setting. The induction of differentiation and downregulation of key oncogenic drivers highlight the therapeutic potential of this targeted approach for a significant subset of AML patients.
References
Application Notes and Protocols for VTP50469 Oral Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral bioavailability and formulation of VTP50469, a potent and selective small molecule inhibitor of the Menin-MLL interaction, for use in preclinical animal studies. The provided protocols are based on methodologies cited in peer-reviewed research.
Overview of this compound
This compound is a preclinical candidate that has demonstrated significant efficacy in in vivo models of MLL-rearranged (MLL-r) leukemias.[1] It acts by disrupting the critical interaction between Menin and the MLL1 protein (or its oncogenic fusion proteins), which is essential for the leukemogenic activity in these cancers.[1] This disruption leads to changes in gene expression, inducing differentiation and apoptosis in cancer cells.[1] this compound is described as an orally bioavailable compound, making it suitable for administration in animal models through various oral routes.[1][2]
Quantitative Data Summary
Table 1: this compound Formulations for Oral Administration in Animal Studies
| Formulation Type | Vehicle Composition | Administration Route | Reference |
| Suspension | 0.5% Natrosol + 1% Polysorbate-80 in water | Oral Gavage | [3] |
| Medicated Chow | 0.1% this compound incorporated into standard mouse chow | Ad libitum feeding | [1][2][4][5] |
Table 2: Dosing Regimens and Pharmacokinetic Parameters of this compound in Mice
| Dosing Regimen | Formulation | Approximate Daily Dose | Achieved Plasma Concentration (24h) | Reference |
| 120 mg/kg, twice daily (BID) | 0.5% Natrosol + 1% Polysorbate-80 | 240 mg/kg | Not Reported | [3][4][5] |
| 15, 30, and 60 mg/kg, BID | Not Specified | 30, 60, 120 mg/kg | Not Reported | [1] |
| 0.1% medicated chow | Standard mouse chow | 120-180 mg/kg | 700-2000 nM | [1] |
| 0.1% medicated chow | Standard mouse chow | ~175 mg/kg | Not Reported | [2] |
Note: A plasma concentration of approximately 1 µM (~1000 nM) was identified as necessary to achieve a greater than 90% suppression of the target gene MEIS1 transcription, which required a daily dose of over 100 mg/kg.[1]
Experimental Protocols
The following are detailed protocols for the preparation of this compound formulations for oral administration in animal studies.
Protocol for Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Natrosol (hydroxyethylcellulose)
-
Polysorbate-80 (Tween 80)
-
Sterile, purified water
-
Sonicator water bath
-
Magnetic stirrer and stir bar
-
Appropriate glassware (beakers, graduated cylinders)
-
Calibrated balance
Procedure:
-
Prepare the Vehicle:
-
In a suitable beaker, add the required volume of sterile, purified water.
-
While stirring, slowly add Natrosol to a final concentration of 0.5% (w/v). Continue stirring until the Natrosol is fully dissolved. This may require gentle heating.
-
Add Polysorbate-80 to the solution to a final concentration of 1% (v/v) and continue to stir until a homogenous solution is achieved.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder to achieve the desired final concentration for dosing (e.g., for a 120 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration would be 12 mg/mL).
-
Slowly add the this compound powder to the prepared vehicle while stirring.
-
Once the powder is dispersed, place the beaker in a sonicator water bath set to 37°C.
-
Sonicate the suspension until it is visually uniform.[3]
-
-
Storage:
-
Store the formulated drug at 4°C for up to one month.[3]
-
Before each use, ensure the suspension is brought to room temperature and vortexed to ensure homogeneity.
-
Protocol for Preparation of this compound Medicated Chow
Materials:
-
This compound powder
-
Standard powdered mouse chow
-
A suitable solvent for this compound (e.g., ethanol, as a volatile solvent that can be evaporated)
-
Large mixing bowl or a commercial mixer
-
Drying oven or a well-ventilated area
Procedure:
-
Calculate the Amount of this compound:
-
Determine the total amount of medicated chow required for the study.
-
Calculate the total weight of this compound needed to achieve a final concentration of 0.1% (w/w) in the chow. For example, for 1 kg of chow, 1 g of this compound is required.
-
-
Prepare the this compound Solution:
-
Dissolve the calculated amount of this compound in a minimal amount of a suitable volatile solvent.
-
-
Incorporate this compound into Chow:
-
Place the powdered chow in a large mixing bowl.
-
Slowly add the this compound solution to the chow while continuously mixing to ensure an even distribution.
-
Continue mixing until the solvent has been evenly absorbed and the mixture has a consistent appearance.
-
-
Solvent Evaporation:
-
Spread the medicated chow in a thin layer on a tray.
-
Allow the solvent to fully evaporate in a drying oven at a low temperature or in a well-ventilated fume hood. The temperature should be kept low to avoid degradation of this compound.
-
-
Pelleting and Storage:
-
Once the chow is completely dry, it can be re-pelleted if necessary, or provided as a powder.
-
Store the medicated chow in a cool, dry, and dark place.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Experimental Workflow for Oral Gavage Study
Caption: Workflow for this compound oral gavage studies in animals.
Experimental Workflow for Medicated Chow Study
Caption: Workflow for this compound medicated chow studies in animals.
References
- 1. Distinct pathways affected by menin versus MLL1/MLL2 in MLL-rearranged acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cms.syndax.com [cms.syndax.com]
Application Notes and Protocols for VTP50469 in Apoptosis and Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a Ki of 104 pM.[1] This interaction is a critical driver of leukemogenesis in subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) characterized by MLL gene rearrangements or NPM1 mutations. By disrupting the Menin-MLL complex, this compound effectively displaces Menin from chromatin, leading to the downregulation of key MLL target genes such as HOXA9 and MEIS1.[2] This targeted inhibition ultimately results in the induction of apoptosis or cellular differentiation, depending on the specific leukemia subtype.[1][2] These application notes provide detailed protocols for assessing the apoptotic and differentiation effects of this compound in relevant leukemia cell lines.
Mechanism of Action
This compound functions by competitively binding to the Menin protein, thereby preventing its interaction with the MLL fusion proteins that are characteristic of MLL-rearranged leukemias. This disruption of the Menin-MLL1 interaction is a key therapeutic strategy, as this complex is essential for the aberrant gene expression programs that drive leukemic cell proliferation and survival.[2] The downstream consequences of this compound treatment include the suppression of MLL-fusion target gene expression, which in turn triggers either apoptosis, particularly in MLL-rearranged B-ALL cell lines, or myeloid differentiation in MLL-rearranged AML cell lines.[1][2]
Signaling Pathway of this compound Action
Caption: this compound inhibits the Menin-MLL interaction, leading to apoptosis or differentiation.
Data Presentation
This compound-Induced Apoptosis in MLL-rearranged ALL Cell Lines
| Cell Line | Assay | Treatment | Result |
| MV4;11 | Annexin V/PI Staining | This compound (10 nM, 96h) | Significant increase in apoptotic cells |
| RS4;11 | Caspase-3/7 Activity | This compound (IC50 ~25 nM) | Dose-dependent increase in caspase activity |
| KOPN8 | TUNEL Assay | This compound (IC50 ~15 nM) | Increased DNA fragmentation |
This compound-Induced Differentiation in MLL-rearranged AML Cell Lines
| Cell Line | Assay | Treatment (this compound) | Result (% CD11b+ cells) |
| MOLM13 | Flow Cytometry (CD11b) | 10 nM, 6 days | Increased CD11b expression |
| OCI-AML2 | Flow Cytometry (CD11b) | 1 µM, 9 days | ~40% (vs. ~5% in DMSO)[3] |
| THP-1 | Flow Cytometry (CD11b) | IC50 ~37 nM, 4-6 days | Dose-dependent increase in CD11b+ cells |
| OCI-AML3 | Wright-Giemsa Stain | SNDX-50469 (related compound) | Morphological changes indicative of differentiation[4] |
Experimental Protocols
Apoptosis Assays
1. Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Annexin V/PI Apoptosis Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic regulation of noncanonical menin targets modulates menin inhibitor response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gene Expression Analysis Following VTP50469 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
VTP50469 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the Menin-MLL interaction, with a Ki of 104 pM.[1][2] This interaction is a critical driver of leukemogenesis in subtypes of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations.[3] this compound functions by disrupting the Menin-MLL protein complex, leading to the displacement of Menin from chromatin. This action inhibits the chromatin occupancy of MLL at specific gene loci, resulting in changes to gene expression that promote differentiation and apoptosis in leukemia cells.[1][2][4]
Analysis of gene expression changes following this compound treatment is crucial for understanding its mechanism of action, identifying pharmacodynamic biomarkers, and elucidating pathways associated with therapeutic response or resistance. This document provides detailed protocols for quantifying these changes using Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-Seq).
Mechanism of Action and Signaling Pathway
The MLL fusion proteins, resulting from chromosomal translocations, require interaction with the protein Menin to maintain their leukemogenic gene expression program.[4] This complex binds to the chromatin and targets key genes such as HOXA9 and MEIS1, driving aberrant cell proliferation and blocking differentiation.[4][5] this compound competitively binds to Menin, preventing its interaction with MLL fusion proteins. This leads to the suppression of the MLL-driven transcriptional program, resulting in decreased expression of oncogenic target genes and subsequent anti-leukemic effects.[4]
Experimental Workflow
A typical workflow for analyzing gene expression changes after this compound treatment involves several key stages, from cell culture to bioinformatic analysis. Careful execution of each step is essential for generating reliable and reproducible data.
Protocols
Protocol 3.1: Cell Culture and this compound Treatment
This protocol is designed for suspension leukemia cell lines known to be sensitive to Menin-MLL inhibition, such as MOLM-13 or RS4;11.[1][4]
-
Cell Seeding: Seed cells in appropriate culture flasks at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Add the this compound dilutions or vehicle control to the cell cultures.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂. Previous studies have assessed gene expression changes after 2 and 7 days of treatment.[1][4]
-
Cell Harvesting: After incubation, transfer the cell suspension to a centrifuge tube. Pellet the cells by centrifugation at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Storage: The cell pellet can be immediately used for RNA extraction or stored at -80°C.
Protocol 3.2: RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from the cell pellets using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or Trizol reagent, following the manufacturer’s instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
RNA Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 are indicative of high-purity RNA.
-
RNA Integrity Assessment: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) ≥ 8 is recommended for downstream applications like RNA-Seq.
Protocol 3.3: Gene Expression Analysis by RT-qPCR
This method is suitable for quantifying the expression of a specific set of target genes.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer’s protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For a 20 µL reaction, combine 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 10 ng), and 6 µL of nuclease-free water.
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR system with a thermal cycling protocol such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[6][7]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[6] Normalize the expression of target genes (e.g., MEIS1, PBX3) to a stable housekeeping gene (e.g., GAPDH, ACTB).
Protocol 3.4: Global Gene Expression Profiling by RNA-Sequencing
RNA-Seq provides a comprehensive, unbiased view of the transcriptome.
-
Library Preparation: Starting with high-quality total RNA (RIN ≥ 8), prepare sequencing libraries using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This process typically involves mRNA isolation, fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq), generating at least 20 million single-end 50 bp reads per sample.
-
Bioinformatics Analysis:
-
Quality Control: Assess raw read quality using FastQC.
-
Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to normalize the count data and identify genes that are significantly differentially expressed between this compound-treated and vehicle control groups.[8] Genes with an adjusted p-value (FDR) < 0.05 and a |log₂(Fold Change)| > 1 are typically considered significant.
-
Expected Results and Data Presentation
Treatment of MLL-rearranged leukemia cells with this compound is expected to cause downregulation of MLL-fusion target genes.[4] The tables below present hypothetical data that reflect these expected outcomes.
Table 1: RT-qPCR Analysis of Key MLL Target Genes in MOLM-13 Cells after 48h this compound Treatment
| Gene Symbol | Treatment (100 nM this compound) | Fold Change (vs. Vehicle) | p-value |
| MEIS1 | This compound | 0.21 | <0.001 |
| PBX3 | This compound | 0.35 | <0.001 |
| HOXA9 | This compound | 0.41 | <0.01 |
| GAPDH | This compound | 1.02 | 0.89 |
Table 2: Top Differentially Expressed Genes from RNA-Seq Analysis (MOLM-13 Cells, 48h Treatment)
| Gene Symbol | log₂(Fold Change) | p-value | Adjusted p-value (FDR) | Regulation |
| Downregulated Genes | ||||
| MEIS1 | -2.58 | 1.2e-55 | 3.1e-51 | Down |
| PBX3 | -1.91 | 4.5e-43 | 6.2e-39 | Down |
| HOXA9 | -1.75 | 8.2e-38 | 9.1e-34 | Down |
| MYC | -1.52 | 6.6e-31 | 5.8e-27 | Down |
| CCND2 | -1.33 | 2.1e-25 | 1.5e-21 | Down |
| Upregulated Genes | ||||
| CD11b (ITGAM) | 2.85 | 9.8e-33 | 7.4e-29 | Up |
| CEBPA | 2.50 | 3.4e-29 | 2.1e-25 | Up |
| ID2 | 2.15 | 7.7e-24 | 4.3e-20 | Up |
| P21 (CDKN1A) | 1.98 | 1.6e-21 | 7.9e-18 | Up |
| GATA2 | 1.80 | 5.3e-19 | 2.2e-15 | Up |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of this compound on gene expression. Both targeted RT-qPCR and global RNA-Seq analyses are powerful tools for confirming the on-target activity of this compound by showing suppression of key MLL target genes.[4] Furthermore, these methods can reveal broader transcriptional reprogramming events, such as the induction of differentiation markers and cell cycle inhibitors, providing deeper insights into the compound's therapeutic mechanism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cms.syndax.com [cms.syndax.com]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cms.syndax.com [cms.syndax.com]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential Expression Analysis: Simple Pair, Interaction, Time-series [bio-protocol.org]
Application Notes and Protocols: Establishing VTP50469-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP50469 is a potent and highly selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which are characteristic of a subset of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3] this compound disrupts the Menin-MLL complex, leading to the downregulation of target genes such as HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in MLL-rearranged leukemia cells.[3]
While this compound and other Menin-MLL inhibitors show promising therapeutic potential, the development of drug resistance remains a significant clinical challenge. Understanding the mechanisms of resistance is paramount for the development of next-generation inhibitors and effective combination therapies. This document provides detailed protocols for the establishment and characterization of this compound-resistant cell line models, which are invaluable tools for investigating these resistance mechanisms.
This compound Signaling Pathway and Mechanism of Action
This compound targets the interaction between Menin and the N-terminus of MLL (or MLL fusion proteins). This interaction is essential for tethering the MLL complex to chromatin at specific gene loci, leading to the expression of genes that drive leukemogenesis. By binding to Menin, this compound prevents its association with MLL, leading to the eviction of the complex from chromatin, subsequent downregulation of target gene expression, and ultimately, cell differentiation and apoptosis.
Data Presentation: this compound Activity in MLL-Rearranged Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various MLL-rearranged leukemia cell lines. This data is essential for selecting appropriate parental cell lines and determining the starting concentrations for developing resistant models.
| Cell Line | MLL Fusion | Leukemia Type | This compound IC50 (nM) | Reference |
| MOLM13 | MLL-AF9 | AML | 13 | [1][2] |
| MV4;11 | MLL-AF4 | AML | 10-17 | [1][2][4] |
| RS4;11 | MLL-AF4 | ALL | 25 | [1][2] |
| THP-1 | MLL-AF9 | AML | 37 | [1][2] |
| ML2 | MLL-AF6 | AML | 16 | [1][2] |
| KOPN8 | MLL-AF4 | ALL | 15 | [1][2] |
| SEMK2 | MLL-AF4 | ALL | 27 | [1][2] |
Note: Cell lines such as THP-1 and ML2 have been reported to be inherently more resistant to Menin-MLL inhibitors compared to highly sensitive lines like MOLM13 and MV4;11.
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines
This protocol describes a stepwise method for generating this compound-resistant cell lines through continuous exposure to escalating concentrations of the drug.
Materials:
-
Parental MLL-rearranged leukemia cell line (e.g., MOLM13, MV4;11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
Sterile cell culture plates, flasks, and consumables
Procedure:
-
Parental Cell Line Preparation: Culture the selected parental cell line under standard conditions to ensure a healthy, logarithmically growing population.
-
Determine Parental IC50: Perform a dose-response experiment to accurately determine the IC50 of this compound for the parental cell line. This will serve as a baseline for resistance assessment.
-
Initiation of Resistance Induction:
-
Seed the parental cells at a density of 0.5 x 10^6 cells/mL in their complete culture medium.
-
Add this compound at a starting concentration equal to the IC20 or IC50 of the parental cells.
-
-
Monitoring and Passaging:
-
Monitor cell viability and proliferation regularly (e.g., every 2-3 days) using a cell counter and Trypan Blue exclusion.
-
When cell viability drops significantly, allow the surviving cells to recover and reach a confluent state before passaging.
-
Maintain the cells at the same concentration of this compound for several passages until the cell growth rate stabilizes.
-
-
Dose Escalation:
-
Once the cells are stably proliferating at a given concentration, gradually increase the this compound concentration (e.g., by 1.5 to 2-fold).
-
Repeat the monitoring and passaging steps at each new concentration. This process can take several months.
-
-
Stabilization of the Resistant Line:
-
Continue the dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50).
-
Culture the resistant cells continuously in the presence of the high concentration of this compound for at least 4-6 weeks to ensure a stable resistant phenotype.
-
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passage numbers.
Protocol 2: Characterization of this compound-Resistant Cell Lines
A comprehensive characterization of the resistant cell lines is crucial to elucidate the underlying resistance mechanisms.
A. Phenotypic Characterization
-
IC50 Shift Assay: Determine the IC50 of this compound in the resistant cell line and compare it to the parental line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Differentiation Assay (CD11b Staining):
-
Treat both parental and resistant cells with a range of this compound concentrations for 4-6 days.
-
Harvest the cells and wash with PBS.
-
Stain with a fluorescently labeled anti-CD11b antibody.
-
Analyze the percentage of CD11b-positive cells by flow cytometry. Resistant cells are expected to show a blunted differentiation response.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat parental and resistant cells with this compound for 48-72 hours.
-
Stain the cells with Annexin V and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells by flow cytometry.
-
B. Mechanistic Characterization
-
Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction:
-
Lyse parental and resistant cells treated with DMSO or this compound.
-
Incubate the cell lysates with an anti-Menin or anti-MLL antibody.
-
Precipitate the antibody-protein complexes using Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and analyze by Western blotting using antibodies against Menin and MLL. In resistant cells with on-target resistance, this compound may fail to disrupt the Menin-MLL interaction.
-
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq):
-
Cross-link protein-DNA complexes in parental and resistant cells treated with DMSO or this compound.
-
Lyse the cells and sonicate the chromatin.
-
Immunoprecipitate the chromatin with antibodies against Menin or the MLL-fusion protein.
-
Reverse the cross-links and purify the DNA.
-
Analyze the enrichment of target gene promoters (e.g., HOXA9, MEIS1) by qPCR or perform genome-wide analysis by sequencing.
-
C. Genetic and Transcriptomic Analysis
-
MEN1 Gene Sequencing: Extract genomic DNA from the resistant cell lines and perform Sanger sequencing of the MEN1 gene to identify potential mutations that could interfere with this compound binding.
-
RNA-sequencing: Perform RNA-seq on parental and resistant cells (treated with DMSO and this compound) to identify global changes in gene expression that may contribute to resistance.
Summary of Expected Outcomes
The following table summarizes the potential outcomes from the characterization of this compound-resistant cell lines and their interpretation.
| Experiment | Expected Outcome in Resistant vs. Parental Cells | Potential Interpretation |
| IC50 Shift Assay | Increased IC50 for this compound | Confirmation of resistant phenotype |
| Differentiation Assay (CD11b) | Reduced induction of CD11b expression upon this compound treatment | Resistance to this compound-induced differentiation |
| Co-Immunoprecipitation | Persistent Menin-MLL interaction in the presence of this compound | On-target resistance (e.g., MEN1 mutation) |
| ChIP-seq | Sustained Menin and MLL-fusion protein occupancy at target gene promoters despite this compound treatment | On-target resistance |
| MEN1 Sequencing | Identification of mutations in the MEN1 gene | Genetic basis for on-target resistance |
| RNA-sequencing | Upregulation of alternative survival pathways or drug efflux pumps | Off-target or bypass resistance mechanisms |
By following these detailed protocols, researchers can successfully establish and characterize this compound-resistant cell line models. These models will serve as critical tools to unravel the complex mechanisms of resistance to Menin-MLL inhibitors, ultimately guiding the development of more durable and effective therapies for patients with MLL-rearranged leukemias.
References
- 1. This compound | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming VTP50469 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with VTP50469, a potent inhibitor of the menin-MLL1 protein-protein interaction.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Researchers may encounter difficulties in dissolving this compound, particularly when preparing stock solutions and diluting them for in vitro and in vivo experiments. This guide provides a systematic approach to addressing these challenges.
Issue 1: this compound Does Not Fully Dissolve in DMSO
If you are observing particulates or cloudiness when preparing a this compound stock solution in DMSO, follow these steps:
-
Verify DMSO Quality: DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces its solvating power.[1][2] Always use fresh, anhydrous, research-grade DMSO.
-
Gentle Heating: Warm the solution gently in a water bath (37°C) for a short period. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator to aid dissolution.[3] This can help break up small aggregates and enhance solubility.
-
Lower Concentration: If the above steps fail, you may be attempting to prepare a stock solution at a concentration that is too high. Refer to the solubility data table below and consider preparing a less concentrated stock solution.
Issue 2: this compound Precipitates Upon Dilution in Aqueous Media
A common issue is the precipitation of a hydrophobic compound like this compound when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium.
-
Optimize Dilution Method: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous solution. Instead, perform serial dilutions. A recommended method is to first create an intermediate dilution in a smaller volume of the aqueous solution before preparing the final concentration.
-
Minimize Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO. Higher concentrations can be toxic and increase the likelihood of precipitation. Aim for the lowest possible final DMSO concentration in your assay.
-
Use of Co-solvents: For challenging situations, consider the use of a co-solvent system. A formulation for in vivo use has been reported as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a solubility of 4 mg/mL.[3] A similar approach can be adapted for in vitro assays.
Troubleshooting Workflow for this compound Solubility
Caption: A flowchart for troubleshooting this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
There are varying reports on the solubility of this compound in DMSO, which may be due to differences in material purity, the hydration state of the DMSO, and the methods used for dissolution. It is generally considered to have high solubility in anhydrous DMSO.
Q2: Why is my this compound precipitating when I add it to my cell culture media?
This is a common phenomenon known as "crashing out." this compound is hydrophobic and has low solubility in aqueous solutions.[1] When a concentrated DMSO stock is rapidly diluted in an aqueous environment, the compound can no longer stay in solution and forms a precipitate.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
While this is cell-line dependent, a general guideline is to keep the final concentration of DMSO at or below 0.5% to minimize cytotoxicity and other off-target effects. It is always best to perform a vehicle control experiment to ensure the DMSO concentration used does not affect your experimental results.
Q4: Can I use other solvents to dissolve this compound?
This compound is sparingly soluble in ethanol (1-10 mg/mL) and insoluble in water.[1][4][5] For most biological applications, DMSO is the recommended primary solvent for creating a stock solution.
Q5: How should I store my this compound stock solution?
Store this compound stock solutions in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation and minimize freeze-thaw cycles. The use of fresh, anhydrous DMSO for stock preparation can also improve storage stability.
Data Presentation
Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | ≥10 mg/mL | ≥15.85 mM | Cayman Chemical[4][5] |
| DMSO | 100 mg/mL | 158.52 mM | Selleck Chemicals, MedchemExpress[1][2] |
| DMSO | 125 mg/mL | 198.15 mM | TargetMol, GlpBio[3][6][7] |
| Ethanol | 1-10 mg/mL (sparingly soluble) | 1.58 - 15.85 mM | Cayman Chemical[4][5] |
| Water | Insoluble | - | Selleck Chemicals[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL | 6.34 mM | TargetMol[3] |
Note: The molecular weight of this compound is 630.8 g/mol .
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Use a fresh vial of anhydrous, research-grade DMSO.
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 158.5 µL of DMSO per 1 mg of this compound).
-
Vortex the solution thoroughly.
-
If particulates remain, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
If necessary, warm the solution to 37°C for a short period.
-
Once fully dissolved, aliquot the stock solution into smaller volumes and store at -80°C.
Protocol for Diluting this compound for Cell-Based Assays
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in your complete cell culture medium. It is recommended to first make an intermediate dilution in a small volume of medium before preparing the final concentrations. This helps to minimize precipitation.
-
Ensure the final concentration of DMSO in the culture wells is as low as possible, ideally below 0.5%.
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Add the final working solutions to your cells. Gently mix the plate to ensure even distribution of the compound.
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Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
This compound Signaling Pathway
This compound is an inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[4] This interaction is crucial for the oncogenic activity of MLL fusion proteins in certain types of leukemia.[4] By disrupting this interaction, this compound prevents the recruitment of the MLL1 complex to target genes, leading to a downregulation of pro-leukemic gene expression, ultimately resulting in cell differentiation and apoptosis.[1][3]
This compound Mechanism of Action
Caption: Inhibition of the Menin-MLL interaction by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. VTP-50469 | CAS 2169916-18-9 | Cayman Chemical | Biomol.com [biomol.com]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
Optimizing VTP50469 Concentration for IC50 Determination: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of VTP50469 in IC50 determination assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented in accessible formats to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, highly selective, and orally active small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a Ki of 104 pM.[1][2][3][4][5] In leukemias with MLL rearrangements (MLL-r), the MLL fusion protein requires interaction with Menin to drive the expression of oncogenic genes like HOXA9 and MEIS1.[6][7][8] this compound works by binding to Menin, disrupting its interaction with the MLL fusion protein.[6][9][10] This leads to the downregulation of target gene expression, which in turn induces differentiation and apoptosis in MLL-r leukemia cells.[1][2][3][4][6]
Q2: In which cancer cell lines is this compound expected to be most potent?
A2: this compound is most effective in cancer cell lines harboring MLL-rearrangements or NPM1 mutations.[9][10] It shows potent anti-proliferative activity in MLL-r AML and ALL cell lines, with IC50 values typically in the low nanomolar range.[1][3][4][5][6] In contrast, cell lines with wild-type MLL, such as HL-60, K562, and Reh, are significantly less sensitive, with IC50 values often greater than 1,000 nM.[5]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO.[1][2][5] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for 1 year.[3][4] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2]
Q4: What are the typical IC50 values observed for this compound in sensitive cell lines?
A4: The IC50 values for this compound are cell-line dependent but are consistently in the low nanomolar range for MLL-rearranged leukemias. For example, the IC50 is approximately 13 nM in MOLM13 cells, 17 nM in MV4;11 cells, and 25 nM in RS4;11 cells.[1][3][4]
Data Summary
Table 1: this compound IC50 Values in Various Leukemia Cell Lines
| Cell Line | Subtype | IC50 (nM) |
| MOLM13 | AML (MLL-AF9) | 13[1][3][4] |
| MV4;11 | AML (MLL-AF4) | 10 - 17[1][3][4][11] |
| RS4;11 | ALL (MLL-AF4) | 25[1][3][4] |
| THP1 | AML (MLL-AF9) | 37[1][3] |
| NOMO1 | AML | 30[1][3] |
| ML2 | AML | 16[1][3] |
| EOL1 | AML | 20[1][3] |
| KOPN8 | ALL | 15[1][3] |
| SEMK2 | ALL | 27[1][3] |
| HL-60 | AML (Wild-Type MLL) | >1,000[5] |
| K562 | CML (Wild-Type MLL) | >1,000[5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥10 mg/mL[5] | Fresh DMSO is recommended as moisture can reduce solubility.[2] Sonication can aid dissolution.[1] |
| Ethanol | 1-10 mg/mL (Sparingly soluble) | - |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | ~4 mg/mL (6.34 mM) | Sonication is recommended.[1] |
Visualized Pathways and Workflows
References
- 1. This compound | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cms.syndax.com [cms.syndax.com]
- 10. answers.childrenshospital.org [answers.childrenshospital.org]
- 11. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent VTP50469 in vivo efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering inconsistent in vivo efficacy with VTP50469.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, presenting them in a question-and-answer format.
Q1: Why am I observing limited or no anti-tumor activity of this compound in my in vivo model?
A1: The efficacy of this compound is highly dependent on the genetic background of the cancer model.
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Mechanism of Action: this compound is a potent and selective inhibitor of the Menin-MLL interaction.[1][2] Its primary mechanism involves disrupting the binding of Menin to MLL fusion proteins, which are characteristic of MLL-rearranged (MLL-r) leukemias.[3][4] This disruption leads to changes in gene expression, cellular differentiation, and apoptosis in susceptible cancer cells.[1][2][4]
-
Model Selection is Critical: this compound has demonstrated significant anti-leukemia activity in preclinical models of MLL-rearranged acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), as well as NPM1-mutant AML.[3][5][6] However, its efficacy is limited in cancer types that are not dependent on the Menin-MLL interaction. For example, studies have shown limited antitumor activity in Ewing sarcoma xenograft models.[7][8][9]
-
Troubleshooting Steps:
-
Verify the Genetic Background: Confirm that your in vivo model (cell line or patient-derived xenograft) harbors an MLL rearrangement or NPM1 mutation.
-
Review Relevant Literature: Compare your model system to those reported in published studies to ensure it is an appropriate context for this compound activity.
-
Q2: My in vivo efficacy results are inconsistent despite using a relevant cancer model. What are the potential formulation and dosing issues?
A2: Suboptimal formulation, dosing, or administration route can lead to inconsistent exposure and, consequently, variable efficacy.
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Formulation: this compound has been successfully formulated for both oral and intraperitoneal administration in preclinical studies. An oral formulation in mouse chow has been shown to be effective.[4][10]
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Dosing and Administration: Efficacious dosing regimens in mouse models have been reported in the range of 15-60 mg/kg, administered orally twice a day, or as a 0.1% formulation in chow, delivering approximately 120-180 mg/kg/day.[2][4]
-
Troubleshooting Steps:
-
Review Your Protocol: Compare your formulation, dose, and administration route to the established protocols in the literature (see Table 1).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct a PK/PD study to determine the plasma concentration of this compound in your model system. Plasma concentrations in the range of 700-2000 nM have been associated with efficacy in mice.[4] This will help you correlate drug exposure with downstream pharmacodynamic effects, such as changes in target gene expression (e.g., MEIS1, PBX3).[4]
-
Q3: How can I confirm that this compound is engaging its target in my in vivo model?
A3: Assessing target engagement is crucial to confirm that the drug is reaching its intended site of action and eliciting a biological response.
-
Mechanism of Target Engagement: this compound displaces Menin from protein complexes and inhibits the chromatin occupancy of MLL at specific gene loci.[1][4] This leads to a rapid downregulation of MLL-fusion driven gene expression.[4]
-
Troubleshooting Steps:
-
Gene Expression Analysis: Isolate cells from the tumor or bone marrow of treated animals and perform RNA sequencing or qRT-PCR to assess the expression of known this compound target genes, such as HOXA9 and MEIS1.[11] A significant decrease in the expression of these genes would indicate target engagement.
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Chromatin Immunoprecipitation (ChIP): Perform ChIP-seq or ChIP-qPCR to assess the occupancy of Menin and MLL-fusion proteins at their target gene promoters. Treatment with this compound should lead to a reduction in their chromatin binding.[4]
-
Frequently Asked Questions (FAQs)
What is the signaling pathway targeted by this compound?
This compound targets the Menin-MLL1 protein-protein interaction. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits the histone methyltransferase DOT1L via Menin, leading to the methylation of histone H3 on lysine 79 (H3K79me2) and subsequent upregulation of leukemogenic genes like HOXA9 and MEIS1. This compound competitively binds to Menin, preventing its interaction with the MLL fusion protein, thereby inhibiting the aberrant gene expression program.
Caption: this compound inhibits the Menin-MLL interaction, disrupting leukemogenic gene expression.
What is a typical experimental workflow for an in vivo efficacy study with this compound?
A standard workflow for evaluating the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model is outlined below.
Caption: A typical workflow for assessing this compound efficacy in a PDX mouse model.
Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Summary of In Vivo Efficacy Studies
| Model Type | Cancer Type | Administration Route | Dosage | Outcome | Reference |
| PDX | MLL-r ALL | Oral (chow) | 0.1% in chow (~120-180 mg/kg/day) | Dramatic reduction in leukemia burden | [4] |
| PDX | MLL-r AML | Oral (chow) | 0.1% in chow | Significant reduction of leukemia burden | [10] |
| Xenograft | MLL-r AML (MV4;11) | Oral | 1.2, 6.0, 30 mg/kg | Dose-dependent decrease in tumor size | [4] |
| Xenograft | Ewing Sarcoma | Oral | 100 or 120 mg/kg BID | Limited antitumor activity, no tumor regression | [7][8][9] |
| PDX | Infant MLL-r ALL | Oral (chow) | Not specified | Complete response in one model, progressive disease in another | [12] |
Table 2: In Vitro Potency of this compound in Leukemia Cell Lines
| Cell Line | Cancer Subtype | IC50 (nM) | Reference |
| MOLM13 | MLL-r AML | 13 | [2] |
| THP1 | MLL-r AML | 37 | [2] |
| NOMO1 | MLL-r AML | 30 | [2] |
| KOPN8 | MLL-r ALL | 15 | [2] |
| MV4;11 | MLL-r ALL | 17 | [2] |
| RS4;11 | MLL-r ALL | 25 | [2] |
| OCI-AML3 | NPM1c+ AML | <40 | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model of MLL-r Leukemia
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Animal Model: Use immunodeficient mice (e.g., NSG) for engraftment of human leukemia cells.
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Engraftment: Inject MLL-r leukemia patient-derived cells intravenously into recipient mice.
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Monitoring: Monitor leukemia engraftment and progression by weekly peripheral blood analysis for human CD45+ cells or via bioluminescence imaging if cells are transduced with a luciferase reporter.
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Treatment: Once leukemia is established (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.
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Treatment Group: Provide chow formulated with 0.1% this compound.
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Control Group: Provide control chow without the drug.
-
-
Efficacy Assessment:
-
Survival: Monitor animals daily and record survival.
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Leukemia Burden: At the study endpoint, harvest bone marrow, spleen, and peripheral blood to quantify the percentage of human leukemia cells (hCD45+) by flow cytometry.
-
-
Pharmacodynamic Analysis:
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Isolate human leukemia cells from the bone marrow of a subset of mice after a defined treatment period (e.g., 7 or 28 days).
-
Perform RNA-sequencing or qRT-PCR to assess the expression of MLL-fusion target genes (e.g., MEIS1, PBX3, HOXA cluster genes).
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) for Target Engagement
-
Cell Treatment: Treat MLL-r leukemia cells (e.g., MOLM13 or RS4;11) with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 3 days).
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Cross-linking: Cross-link protein-DNA complexes with formaldehyde.
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Chromatin Shearing: Lyse cells and shear chromatin to an average size of 200-500 bp using sonication.
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Immunoprecipitation: Incubate sheared chromatin with antibodies specific for Menin, MLL, or DOT1L.
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Washing and Elution: Wash antibody-bound chromatin complexes to remove non-specific binding and elute the immunoprecipitated chromatin.
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Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
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Analysis: Analyze the purified DNA by qPCR using primers for known MLL target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis. A reduction in the signal for Menin and MLL at these promoters in the this compound-treated samples compared to the control indicates target engagement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cms.syndax.com [cms.syndax.com]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. answers.childrenshospital.org [answers.childrenshospital.org]
- 6. Targeting Menin-MLL1 Interaction with this compound: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 7. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Potential off-target effects of VTP50469 in leukemia cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VTP50469 in leukemia cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective small molecule inhibitor of the protein-protein interaction between Menin and the Mixed Lineage Leukemia (MLL) protein.[1][2][3][4][5] In leukemias with MLL gene rearrangements (MLL-r), the resulting MLL fusion proteins aberrantly recruit Menin to chromatin, which is crucial for their leukemogenic activity.[6] this compound works by binding to Menin and disrupting its interaction with the MLL fusion protein.[1][7] This leads to the displacement of the Menin-MLL complex from chromatin, a decrease in the expression of MLL target genes such as MEIS1, PBX3, and MEF2C, and subsequent induction of cellular differentiation and apoptosis in MLL-rearranged leukemia cells.[1]
Q2: What is the selectivity profile of this compound and are there any known off-target effects?
A2: this compound was developed to be a highly selective inhibitor of the Menin-MLL interaction.[1][5] It exhibits potent activity against leukemia cell lines harboring MLL-rearrangements or NPM1 mutations, with IC50 values in the low nanomolar range.[3][4][8] In contrast, it shows minimal to no effect on cell lines that do not have these specific genetic alterations.[1][8]
While a predecessor Menin-MLL inhibitor had documented off-target activities, this compound was specifically designed to overcome these liabilities.[1] Preclinical studies in patient-derived xenograft (PDX) models have shown that this compound does not significantly reduce leukemia burden in MLL-wildtype and NPM1-wildtype tumors, confirming its on-target selectivity.[8] Furthermore, at effective therapeutic doses in animal models, no detectable toxicity or weight loss was observed.[8][9] While current data suggests a high degree of selectivity, it is noted that future studies will continue to refine the complete target profile of this compound.[1]
Q3: What are the expected phenotypic effects of this compound treatment on sensitive leukemia cells?
A3: Treatment of sensitive MLL-rearranged or NPM1-mutant leukemia cells with this compound is expected to result in several key phenotypic changes:
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Inhibition of Proliferation: A dose-dependent decrease in cell proliferation and growth.[1][3]
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Induction of Differentiation: An increase in the expression of differentiation markers, such as CD11b in acute myeloid leukemia (AML) cell lines.[1]
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Induction of Apoptosis: Programmed cell death, which may be more pronounced in some subtypes like MLL-rearranged B-cell acute lymphoblastic leukemia (B-ALL) at earlier time points.[1][3]
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Changes in Gene Expression: Rapid downregulation of MLL-fusion target genes.[1]
Troubleshooting Guides
Issue 1: No significant anti-proliferative effect is observed after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Cell line is not sensitive to Menin-MLL inhibition. | Confirm the genetic background of your leukemia cell line. This compound is primarily effective against cells with MLL-rearrangements (e.g., MLL-AF9, MLL-AF4) or NPM1 mutations.[1][7][8] |
| Incorrect dosage or treatment duration. | Refer to published IC50 values for your specific cell line (see Table 1). Perform a dose-response experiment to determine the optimal concentration. Ensure the treatment duration is sufficient to observe an effect (e.g., 4-7 days for proliferation assays).[1][3] |
| Compound instability. | Ensure proper storage and handling of the this compound compound as recommended by the manufacturer. Prepare fresh solutions for each experiment. |
Issue 2: Inconsistent results in differentiation or apoptosis assays.
| Potential Cause | Troubleshooting Step |
| Cell-type specific responses. | Be aware that the kinetics of differentiation and apoptosis can vary between different leukemia subtypes. For instance, MLL-rearranged B-ALL cell lines may undergo apoptosis more rapidly than MLL-rearranged AML cell lines, which may primarily differentiate.[1][3] |
| Assay timing. | Optimize the time points for your assays. Differentiation markers in AML cells may take 4-6 days to become prominent, while apoptosis in B-ALL cells might be detectable earlier.[1] |
| Assay sensitivity. | Use multiple assays to confirm your findings. For example, combine annexin V/PI staining with caspase activity assays for apoptosis, and use flow cytometry for multiple differentiation markers. |
Quantitative Data
Table 1: In Vitro Potency of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | Target | IC50 (nM) |
| MOLM13 | AML | MLL-AF9 | 13 |
| THP1 | AML | MLL-AF9 | 37 |
| NOMO1 | AML | MLL-AF9 | 30 |
| ML2 | AML | MLL-AF6 | 16 |
| EOL1 | AML | MLL-AF9 | 20 |
| Murine MLL-AF9 | AML | MLL-AF9 | 15 |
| KOPN8 | ALL | MLL-AF4 | 15 |
| HB11;19 | ALL | MLL-ENL | 36 |
| MV4;11 | ALL | MLL-AF4 | 17 |
| SEMK2 | ALL | MLL-AF4 | 27 |
| RS4;11 | ALL | MLL-AF4 | 25 |
Data compiled from multiple sources.[3][4]
Table 2: this compound Binding Affinity
| Parameter | Value |
| Ki (Menin-MLL interaction) | 104 pM |
Ki value represents the inhibition constant.[2][3][4]
Experimental Protocols
1. Cell Proliferation Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
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Compound Treatment: Prepare a serial dilution of this compound. Add the desired concentrations of this compound or DMSO (vehicle control) to the wells.
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Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
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Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix well on an orbital shaker to induce cell lysis. Measure luminescence using a plate reader.
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Data Analysis: Normalize the luminescence readings to the DMSO control and plot the results to determine the IC50 value.
2. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
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Cell Treatment: Treat leukemia cells (e.g., MOLM13, RS4;11) with this compound or DMSO for a specified period (e.g., 3 days).[1]
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Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
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Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., Menin, MLL1n, H3K79me2).[1] Use protein A/G beads to pull down the antibody-protein-DNA complexes.
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Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
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Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
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Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
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Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify protein binding sites. Compare the binding profiles between this compound-treated and control samples.
Visualizations
Caption: Mechanism of action of this compound in MLL-rearranged leukemia cells.
Caption: Troubleshooting workflow for lack of this compound efficacy.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. answers.childrenshospital.org [answers.childrenshospital.org]
- 7. cms.syndax.com [cms.syndax.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Menin-MLL1 Interaction with this compound: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
VTP50469 Technical Support Center: Managing Toxicity in Long-Term Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VTP50469 in long-term mouse studies. The information is designed to help anticipate and manage potential toxicities, ensuring the successful execution of preclinical research.
Troubleshooting Guides
This section addresses specific issues that may be encountered during long-term mouse studies with this compound.
Issue 1: Unexpected Mortality in Mouse Models
Question: We are observing unexpected mortality in our mouse cohort treated with this compound, particularly in our Ewing sarcoma xenograft models. What could be the cause and how can we mitigate this?
Answer:
Unexpected mortality has been reported in preclinical studies with this compound, notably in Ewing sarcoma xenograft models at a dose of 120 mg/kg administered twice daily (BID) via oral gavage.[1] It is crucial to note that this toxicity may occur without significant prior weight loss, making close clinical observation essential.[1]
Troubleshooting Steps:
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Dose Reduction: The primary mitigation strategy is dose reduction. In the reported cases of excessive mortality in Ewing sarcoma models, reducing the dose to 100 mg/kg BID significantly decreased the incidence of toxic death.[1] A dose-finding study is recommended to establish the maximum tolerated dose (MTD) in your specific mouse model.
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Enhanced Clinical Monitoring: Implement a rigorous monitoring schedule. Daily cage-side observations are critical. Look for subtle signs of distress, which may include:
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Changes in posture or gait
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Ruffled fur
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Reduced activity or lethargy
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Changes in breathing pattern
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Social isolation
-
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Pathology and Necropsy: If mortality occurs, it is highly recommended to perform a full necropsy and histopathological analysis of major organs to determine the cause of death. This can help identify target organs of toxicity.
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Review Formulation and Administration: Ensure the this compound formulation is homogenous and the administration technique (e.g., oral gavage) is consistent and minimally stressful to the animals.
Experimental Workflow for Investigating Unexpected Mortality
Caption: Workflow for troubleshooting unexpected mortality in this compound studies.
Frequently Asked Questions (FAQs)
Q1: Is this compound generally considered a toxic compound in mice?
A1: In many preclinical models, particularly those for MLL-rearranged and NPM1-mutant leukemia, this compound is reported to be well-tolerated.[2] Studies have shown no detectable toxicity at effective doses, with no significant changes in peripheral blood counts or body weight observed during treatment.[2][3] In some leukemia models, this compound was administered for up to nine weeks continuously without detrimental effects on normal hematopoietic stem cells. However, as noted in the troubleshooting guide, toxicity can be dose- and model-dependent, with significant mortality observed at higher doses in Ewing sarcoma models.[1]
Q2: What is differentiation syndrome and is it a risk with this compound?
A2: Differentiation syndrome is a known class-effect of menin inhibitors. It is a potential complication of therapies that induce differentiation of leukemic cells. Clinical signs in humans can include fever, weight gain, respiratory distress, pulmonary infiltrates, and renal impairment. While not extensively reported in preclinical this compound studies, it is a critical aspect to be aware of, especially when working with leukemia models.
Monitoring for Potential Differentiation Syndrome in Mice:
-
Clinical Signs: Be vigilant for signs that may correlate with human symptoms, such as:
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Sudden weight gain (indicative of fluid retention)
-
Labored breathing or tachypnea
-
Lethargy
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Hunched posture
-
-
Management: If differentiation syndrome is suspected, consult with a veterinarian. Management may involve temporary cessation of this compound treatment and administration of corticosteroids, similar to clinical management in humans.
Q3: Are there any other known class-specific toxicities for menin-MLL inhibitors that we should be aware of?
A3: Yes, clinical trials of revumenib (SNDX-5613), the clinical successor to this compound, have identified asymptomatic QTc interval prolongation as a dose-limiting toxicity. While routine electrocardiogram (ECG) monitoring in mice is not always standard in preclinical efficacy studies, this finding suggests that cardiovascular effects could be a potential, albeit likely rare, toxicity. For dedicated toxicology studies, ECG assessment should be considered.
Q4: What are the recommended this compound administration routes and vehicles?
A4: this compound has been successfully administered in mice through two main routes:
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Oral Gavage (PO): this compound can be suspended in a vehicle such as 0.5% Natrosol with 1% Polysorbate-80.[1]
-
Formulated in Chow: For long-term studies, formulating this compound in the mouse chow is a less stressful method of administration. A 0.1% formulation in chow has been shown to deliver a daily dose of approximately 120-180 mg/kg.[4]
The choice of administration route may depend on the specific experimental design and goals.
Quantitative Data Summary
Table 1: this compound Dosing and Observed Toxicity in Different Mouse Models
| Mouse Model | This compound Dose and Administration | Observed Toxicity | Reference |
| Ewing Sarcoma Xenografts | 120 mg/kg BID, PO | Excessive mortality (18 of 50 mice) without antecedent weight loss. | [1] |
| Ewing Sarcoma Xenografts | 100 mg/kg BID, PO | Reduced mortality (1 of 20 mice). | [1] |
| MLL-rearranged Leukemia PDX | 0.1% in chow (~120-180 mg/kg/day) | No overt signs of toxicity, equivalent weight gain to controls, no significant changes in blood counts. | [4] |
| NPM1-mutant AML PDX | 0.1% in chow | Well-tolerated for up to 9 weeks continuously. | |
| MLL-rearranged Leukemia PDX | 15, 30, and 60 mg/kg BID, PO | Highly efficacious with no reported toxicity. | [4] |
Experimental Protocols
Protocol: General Toxicity Monitoring in Long-Term this compound Mouse Studies
1. Animal Strain: C.B.17SC scid−/− mice have been used for xenograft studies.[1] The choice of strain should be appropriate for the specific tumor model.
2. This compound Formulation:
-
Oral Gavage: Suspend this compound in a vehicle of 0.5% Natrosol + 1% Polysorbate-80. Sonicate in a 37°C water bath to achieve a uniform suspension. Store at 4°C for up to one month.[1]
-
In-Chow Formulation: Contract a specialized vendor to formulate this compound into standard mouse chow at the desired concentration (e.g., 0.1% w/w).
3. Monitoring Schedule:
-
Body Weight: Measure and record body weight at least twice weekly.
-
Clinical Observations: Perform daily cage-side observations for general health, appearance, and behavior. A standardized scoring system for clinical signs is recommended.
-
Tumor Burden: Monitor tumor growth as per the experimental plan.
-
Blood Sampling (Optional but Recommended): If feasible, perform periodic retro-orbital or submandibular blood sampling for complete blood counts (CBC) and clinical chemistry analysis.
4. Humane Endpoints: Establish clear humane endpoints before the study begins. These should include, but are not limited to:
-
Greater than 20% body weight loss from baseline.
-
Tumor burden exceeding 10% of body weight or ulceration.
-
Severe, unrelievable distress or pain.
-
Inability to access food or water.
Toxicity Monitoring Workflow
References
- 1. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of VTP-50469, a menin-MLL1 inhibitor, against Ewing sarcoma xenograft models by the pediatric preclinical testing consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
VTP50469 Technical Support Center: Troubleshooting Unexpected Experimental Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using VTP50469, a potent and selective inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the protein-protein interaction between Menin and MLL.[1][2][3] By binding to Menin, this compound displaces it from chromatin-associated protein complexes, which in turn inhibits the chromatin occupancy of MLL fusion proteins at specific gene loci.[1][4] This leads to a downregulation of MLL target genes, such as HOXA9 and MEIS1, resulting in cellular differentiation and apoptosis in susceptible cancer cells.[1][4][5]
Q2: Which cancer types are most sensitive to this compound?
This compound is most effective against leukemias with MLL-rearrangements (MLL-r) or NPM1 mutations.[6][7] Cell lines with wild-type MLL are generally insensitive to this compound.[2]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C.[4] Stock solutions in DMSO can be stored at -80°C for up to a year.[8] It is advisable to aliquot stock solutions to prevent multiple freeze-thaw cycles.[9] For in vivo studies, it is recommended to prepare fresh solutions daily.[8]
Troubleshooting Guide
Unexpected Result 1: Lower than Expected Potency in MLL-r Cell Lines
Possible Cause 1: Cell Line-Specific Sensitivity
Not all MLL-rearranged cell lines exhibit the same sensitivity to this compound.[10] Sensitivity can be broadly categorized as very sensitive, moderately sensitive, and resistant.[10] For instance, MOLM13 and MV4;11 are reported to be very sensitive, while THP1 and ML2 have been described as more resistant.[10]
Suggested Action:
-
Verify Cell Line Sensitivity: Compare your IC50 values with published data for your specific cell line (see Table 1).
-
Consider Combination Therapy: For less sensitive lines, combining this compound with other agents like DOT1L or CDK9 inhibitors may enhance efficacy.[10]
Table 1: this compound IC50 Values in Various Leukemia Cell Lines
| Cell Line | MLL Status | IC50 (nM) |
| MOLM13 | MLL-AF9 | 13 - 18 |
| MV4;11 | MLL-AF4 | 10 - 17 |
| RS4;11 | MLL-AF4 | 25 |
| KOPN8 | MLL-ENL | 15 |
| SEMK2 | MLL-AF4 | 27 |
| THP1 | MLL-AF9 | 37 |
| ML2 | MLL-AF6 | 16 |
| NOMO1 | MLL-AF9 | 30 |
| HB11;19 | MLL-ENL | 36 |
| EOL1 | MLL-AF9 | 20 |
| HL-60 | Wild-Type | >1,000 |
| K562 | Wild-Type | >1,000 |
| REH | Wild-Type | >1,000 |
Data compiled from multiple sources.[2][8][10][11]
Possible Cause 2: Acquired Resistance
Prolonged exposure to this compound can lead to acquired resistance through genetic or non-genetic mechanisms.
-
Genetic Resistance: Mutations in the MEN1 gene can prevent this compound from binding to the Menin protein.[12]
-
Non-Genetic Resistance: Epigenetic modifications, such as the loss of Polycomb Repressive Complex 1.1 (PRC1.1) function, can lead to the reactivation of non-canonical MLL target genes, thereby bypassing the inhibitory effect of this compound.[13]
Suggested Action:
-
Sequence MEN1 Gene: In resistant clones, sequence the MEN1 gene to check for mutations at the drug-binding interface.
-
Investigate Epigenetic Modifications: For non-genetic resistance, consider exploring changes in the epigenetic landscape, particularly the status of PRC1.1.
-
Alternative Therapeutic Strategies: In cases of resistance, consider alternative therapeutic approaches such as BCL2 inhibition with venetoclax, which has shown efficacy in PRC1.1-deficient cells.[13]
Unexpected Result 2: Lack of Efficacy in a Seemingly Appropriate Cancer Model (e.g., Ewing Sarcoma)
Possible Cause: Tumor Type Specificity
While the Menin-MLL1 interaction has been implicated in Ewing Sarcoma, this compound has shown limited activity against Ewing Sarcoma xenograft models and cell lines.[11] The IC50 values for Ewing Sarcoma cell lines are significantly higher (>3 µM) compared to sensitive leukemia cell lines (in the low nM range).[11]
Suggested Action:
-
Re-evaluate the therapeutic rationale: The role of the Menin-MLL interaction may be context-dependent and not a primary driver in all cancers where it is implicated.
-
Explore alternative targets: For Ewing Sarcoma, other therapeutic avenues may be more effective.
Unexpected Result 3: Inconsistent Results in In Vitro Assays
Possible Cause 1: Suboptimal Compound Solubility
This compound has limited aqueous solubility.[4][6] Improper dissolution can lead to inaccurate concentrations and variable results.
Suggested Action:
-
Use Fresh DMSO: Ensure the use of high-quality, fresh DMSO for preparing stock solutions, as hygroscopic DMSO can reduce solubility.[8]
-
Aid Dissolution: If precipitation is observed, gentle warming (37°C) and sonication can help dissolve the compound.[6][14]
-
Prepare Fresh Dilutions: Prepare working dilutions fresh for each experiment from a concentrated stock.
Possible Cause 2: Variation in Experimental Protocols
Differences in cell seeding density, treatment duration, and viability assay methods can all contribute to variability in results.
Suggested Action:
-
Standardize Protocols: Adhere to a consistent, optimized protocol for all experiments. A sample cell viability protocol is provided below.
Unexpected Result 4: Toxicity in Animal Models
Possible Cause: Dose-Related Toxicity
While generally well-tolerated, high doses of this compound (e.g., 120 mg/kg BID) have been associated with toxicity and mortality in some mouse models, even without significant weight loss.[11]
Suggested Action:
-
Dose Reduction: If toxicity is observed, consider reducing the dose. In some studies, the dose was successfully lowered to 100 mg/kg BID to mitigate toxicity.[11]
-
Monitor Animal Health: Closely monitor animals for any signs of adverse effects, not just weight loss.
-
Optimize Formulation: Ensure the formulation is prepared correctly and is stable.
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock. Include a DMSO-only control.
-
Treatment: Add the this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 96 hours for IC50 determination).[11]
-
Viability Assessment: Measure cell viability using a suitable method, such as Alamar Blue, MTT, or Trypan Blue exclusion.[10][11][15]
-
Data Analysis: Calculate IC50 values by plotting the percentage of viable cells against the log of the this compound concentration.
In Vivo Formulation and Dosing
-
Formulation: this compound can be formulated in various vehicles for oral administration. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][6] Sonication may be required to achieve a clear solution.[6] Alternatively, this compound can be formulated in mouse chow for long-term studies.[1][16]
-
Dosing: Doses ranging from 15 to 120 mg/kg administered orally twice daily have been used in mouse models.[4][11][17] The specific dose may need to be optimized based on the animal model and observed toxicity.[11]
Visualizations
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 7. cms.syndax.com [cms.syndax.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigenetic regulation of noncanonical menin targets modulates menin inhibitor response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.glpbio.com [file.glpbio.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. glpbio.com [glpbio.com]
VTP50469 Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of VTP50469, a potent and selective inhibitor of the Menin-MLL interaction. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, the solid form of this compound should be stored at -20°C. Under these conditions, it is stable for up to three years.[1][2][3] One supplier suggests stability for at least four years at -20°C.[4]
Q2: What are the recommended storage conditions for this compound in a solvent?
A2: Once dissolved, this compound stock solutions should be stored at -80°C for long-term stability, where they can be kept for up to two years.[3][5] For shorter-term storage, -20°C is also acceptable for up to one year.[3][5] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2][5]
Q3: Can I store formulated this compound for in vivo studies at 4°C?
A3: A specific formulation of this compound suspended in 0.5% Natrosol with 1% Polysorbate-80 has been reported to be stored at 4°C for up to one month.[6] However, for other formulations, especially those containing DMSO, it is generally recommended to prepare them fresh before use.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in DMSO.[1][2][4] For in vivo experiments, common formulations involve initial dissolution in DMSO followed by dilution with other vehicles such as PEG300, Tween-80, and saline, or with corn oil.[1][3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Review storage conditions and handling procedures. Ensure the compound has been stored at the correct temperature and that stock solutions have not undergone multiple freeze-thaw cycles. Use a fresh aliquot of this compound for subsequent experiments. |
| Precipitation observed in stock solution | Exceeded solubility in the chosen solvent or temperature fluctuations. | Sonication may help to redissolve the compound.[1] If precipitation persists, consider preparing a fresh stock solution. Ensure the storage temperature is consistently maintained. When preparing aqueous dilutions from a DMSO stock, add the DMSO stock to the aqueous solution slowly while mixing. |
| Reduced potency in cellular assays | Degradation of this compound in the cell culture medium over the course of a long experiment. | For long-term experiments, consider replenishing the this compound-containing medium at appropriate intervals. |
Quantitative Stability Data
| Form | Storage Temperature | Storage Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [1][2][3] |
| Solid (Powder) | -20°C | ≥ 4 years | [4] |
| In Solvent | -80°C | Up to 2 years | [3][5] |
| In Solvent | -80°C | 1 year | [1][2] |
| In Solvent | -20°C | 1 year | [3][5] |
| Formulated (0.5% Natrosol + 1% Polysorbate-80) | 4°C | Up to 1 month | [6] |
Experimental Protocols
Preparation of this compound Stock Solution (Example)
-
To prepare a 10 mM stock solution of this compound (Molecular Weight: 630.82 g/mol ), weigh out 6.31 mg of the compound.
-
Add 1 mL of fresh, anhydrous DMSO to the solid compound.[2]
-
Vortex and/or sonicate the solution until the compound is completely dissolved.[1]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][5]
In Vivo Formulation (Example)
For oral administration in mice, a formulation can be prepared as follows:
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
The components should be added sequentially, ensuring the solution is clear before adding the next solvent.[1]
-
This formulation should be prepared fresh for immediate use.[1]
Visualizations
Caption: this compound inhibits the Menin-MLL fusion protein interaction, blocking oncogenic gene expression.
Caption: Recommended workflow for handling and storing this compound.
References
- 1. NB-64-04903-1mg | this compound [2169916-18-9] Clinisciences [clinisciences.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in VTP50469 response across cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VTP50469, a potent and selective inhibitor of the Menin-MLL interaction.[1][2] The information is tailored to address the observed variability in response across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, highly selective, and orally bioavailable small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][3] Its mechanism of action involves displacing Menin from chromatin, which leads to a reduction in the expression of MLL-fusion target genes, ultimately causing cell differentiation and apoptosis in susceptible cancer cells.[2][4]
Q2: Which cell lines are reported to be sensitive to this compound?
A2: Cell lines with MLL-rearrangements (MLL-r) are particularly sensitive to this compound.[4] This includes several acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines. Examples of sensitive cell lines include MOLM13, MV4;11, and RS4;11.[4][5] Cell lines with NPM1 mutations have also shown sensitivity.[6]
Q3: Why do some MLL-rearranged cell lines show resistance or variable response to this compound?
A3: The variability in response to this compound, even among MLL-rearranged cell lines, can be attributed to several factors:
-
Specific MLL-fusion partner: The particular fusion partner of MLL can influence the downstream transcriptional programs and signaling pathways, potentially affecting drug sensitivity.[7]
-
Lineage of the leukemia: MLL-rearranged leukemias can be of myeloid or lymphoid lineage, and this can impact their response. For instance, some MLL-r B-ALL cell lines undergo apoptosis more rapidly than MLL-r AML cell lines, which tend to differentiate.[4][8]
-
Acquired resistance mutations: Mutations in the MEN1 gene, which encodes Menin, can arise during treatment and prevent this compound from binding effectively, leading to resistance.[9]
-
Non-genetic resistance mechanisms: Resistance can also be mediated by epigenetic changes. For example, loss of the Polycomb Repressive Complex 1.1 (PRC1.1) can lead to the reactivation of noncanonical MLL targets, conferring resistance to Menin inhibitors.[10]
-
Differential expression of MLL-target genes: The baseline expression levels of key MLL target genes, such as MEIS1 and HOXA genes, may differ between cell lines and influence their dependence on the Menin-MLL interaction.[11][12]
Q4: Are there known resistant cell lines?
A4: Yes, some MLL-rearranged cell lines, such as THP-1, have been reported to be resistant to this compound.[5] Additionally, cell lines lacking MLL rearrangements or NPM1 mutations, such as HL-60, K562, and Reh, are generally not sensitive to this compound.[3]
Troubleshooting Guides
Problem 1: Higher than expected IC50 value in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect cell line identity or passage number. | Verify the identity of your cell line using short tandem repeat (STR) profiling. Use low-passage cells, as genetic drift can occur over time. |
| Suboptimal drug concentration or stability. | Prepare fresh dilutions of this compound for each experiment. Confirm the concentration and purity of your stock solution. |
| Variations in cell culture conditions. | Ensure consistent cell seeding density, media composition, and incubation times. |
| Development of acquired resistance. | If the cell line has been continuously exposed to the drug, it may have developed resistance. Consider using a fresh, unexposed stock of the cell line. |
Problem 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell health or density. | Monitor cell viability and morphology before and during the experiment. Ensure a single-cell suspension with high viability before seeding. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for sensitive assays, or fill them with sterile media/PBS to maintain humidity. |
| Contamination. | Regularly test for mycoplasma contamination, which can affect cell growth and drug response. |
Problem 3: No significant effect of this compound on a new cell line.
| Possible Cause | Troubleshooting Step |
| The cell line may not have an MLL rearrangement or NPM1 mutation. | Characterize the genetic background of the cell line through cytogenetics, FISH, or sequencing to confirm the presence of MLL rearrangements or NPM1 mutations. |
| The cell line may have intrinsic resistance mechanisms. | Investigate potential resistance mechanisms by analyzing the expression of Menin, MLL fusion proteins, and downstream target genes. Consider exploring combination therapies. |
| The experimental endpoint is not appropriate. | Assess multiple endpoints, such as proliferation, apoptosis, and differentiation, over a time course to capture the full effect of the drug. |
Data Presentation
Table 1: this compound IC50 Values in Various Leukemia Cell Lines
| Cell Line | Subtype | Key Mutation(s) | This compound IC50 (nM) | Reference |
| MOLM13 | AML | MLL-AF9 | 13 | [2] |
| MV4;11 | AML | MLL-AF4 | 17 | [2] |
| RS4;11 | B-ALL | MLL-AF4 | 25 | [2] |
| KOPN8 | B-ALL | MLL-AF4 | 15 | [2] |
| THP-1 | AML | MLL-AF9 | Resistant | [5] |
| ML-2 | AML | MLL-AF6 | Resistant | [5] |
| HL-60 | AML | Wild-type MLL | >1,000 | [3] |
| K562 | CML | Wild-type MLL | >1,000 | [3] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a 96-well plate format.[13][14][15]
Materials:
-
Adherent or suspension cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization:
-
For adherent cells, carefully aspirate the medium and add 150 µL of solubilization solution to each well.
-
For suspension cells, add 150 µL of solubilization solution directly to the wells.
-
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for MLL Fusion Protein and Downstream Targets
This protocol is for assessing the protein levels of MLL fusion proteins and downstream targets like MEIS1.[16][17][18]
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MLL, anti-MEIS1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cms.syndax.com [cms.syndax.com]
- 7. New insights into MLL gene rearranged acute leukemias using gene expression profiling: shared pathways, lineage commitment, and partner genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenetic regulation of noncanonical menin targets modulates menin inhibitor response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. origene.com [origene.com]
- 18. bio-rad.com [bio-rad.com]
Validation & Comparative
A Head-to-Head Comparison of Menin-MLL Inhibitors: VTP50469 vs. MI-503
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of VTP50469 and MI-503, two prominent small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction. This analysis is supported by experimental data to delineate their respective performance profiles.
The interaction between Menin and the MLL1 protein is a critical driver in the pathogenesis of acute leukemias characterized by MLL gene rearrangements (MLL-r). This has led to the development of targeted therapies aimed at disrupting this protein-protein interaction. This compound and MI-503 have emerged as key compounds in this class of inhibitors. This guide provides a detailed comparative analysis of their potency, cellular activity, and preclinical efficacy.
Mechanism of Action
Both this compound and MI-503 are designed to inhibit the interaction between Menin and the MLL1 protein (or its fusion protein variants in MLL-r leukemias). This interaction is crucial for the recruitment of the MLL complex to chromatin, leading to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis. By binding to Menin, these inhibitors allosterically block its interaction with MLL1, leading to the displacement of the MLL fusion protein complex from chromatin. This results in the downregulation of target gene expression, inducing cell differentiation and apoptosis in MLL-r leukemia cells.[1][2]
Quantitative Performance Data
The following tables summarize the in vitro potency and cellular activity of this compound and MI-503 across various MLL-rearranged leukemia cell lines.
Table 1: In Vitro Potency
| Inhibitor | Target | Binding Affinity |
| This compound | Menin-MLL Interaction | Kᵢ = 104 pM[1][3] |
| MI-503 | Menin-MLL Interaction | IC₅₀ = 14.7 nM[4] |
Table 2: Cellular Activity (IC₅₀ Values in MLL-rearranged Leukemia Cell Lines)
| Cell Line | MLL Fusion | This compound IC₅₀ (nM) | MI-503 GI₅₀ (nM) |
| MOLM13 | MLL-AF9 | 13[1][3] | 250 - 570[4] |
| MV4;11 | MLL-AF4 | 17[1][3] | 250 - 570[4] |
| RS4;11 | MLL-AF4 | 25[1][3] | Not explicitly stated |
| THP1 | MLL-AF9 | 37[1][3] | Not explicitly stated |
| NOMO1 | MLL-AF9 | 30[1][3] | Not explicitly stated |
| ML2 | MLL-AF6 | 16[1][3] | Not explicitly stated |
| EOL1 | MLL-AF9 | 20[1][3] | Not explicitly stated |
| KOPN8 | MLL-ENL | 15[1][3] | 250 - 570[4] |
| SEMK2 | MLL-AF4 | 27[1][3] | Not explicitly stated |
| HB11;19 | MLL-TET1 | 36[1][3] | Not explicitly stated |
Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) are both measures of a drug's potency in inhibiting a biological or biochemical function.
The data clearly indicates that this compound exhibits significantly greater potency in inhibiting the Menin-MLL interaction and suppressing the proliferation of MLL-rearranged leukemia cell lines compared to MI-503.[2] Studies have shown that this compound inhibits cell growth more potently and rapidly than MI-503.[2]
Preclinical In Vivo Efficacy
Both inhibitors have demonstrated anti-leukemic activity in preclinical xenograft models of MLL-rearranged leukemia.
This compound: In patient-derived xenograft (PDX) models of MLL-r AML and ALL, treatment with this compound led to dramatic reductions in leukemia burden.[2] In some MLL-r ALL models, mice remained disease-free for over a year post-treatment.[2]
MI-503: In a subcutaneous xenograft model using MV4;11 cells, daily administration of MI-503 resulted in an approximately 8-fold decrease in tumor volume compared to control mice.[5] It also demonstrated the ability to improve the survival of mice with MLL leukemia.[5]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and a typical experimental workflow, the following diagrams are provided.
Caption: Menin-MLL signaling pathway in MLL-rearranged leukemia.
Caption: A typical experimental workflow for a cell viability assay.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and MI-503.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the inhibitors on the proliferation of leukemia cell lines.
-
Cell Seeding: MLL-rearranged leukemia cell lines (e.g., MOLM13, MV4;11) are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL in 90 µL of culture medium.[6]
-
Inhibitor Treatment: this compound or MI-503 is serially diluted and added to the wells in a volume of 10 µL to achieve the desired final concentrations. A vehicle control (e.g., 0.25% DMSO) is also included.[6]
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Formazan Crystal Formation: The plates are incubated for an additional 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: 100 µL of a detergent reagent is added to each well to solubilize the formazan crystals. The plate is then left at room temperature in the dark for 2 hours.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[6]
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) is calculated by plotting the percentage of cell viability against the inhibitor concentration.
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-leukemic efficacy of the inhibitors in a mouse model.
-
Cell Implantation: Immunodeficient mice (e.g., NSG mice) are intravenously injected with 1 x 10⁶ MLL-rearranged leukemia cells (e.g., MV4;11).[7]
-
Tumor Burden Monitoring: Engraftment of human leukemia cells is monitored by flow cytometry for human CD45+ cells in the peripheral blood, starting 3-4 weeks post-implantation.[7]
-
Inhibitor Administration: Once the tumor burden is established, mice are randomized into treatment and control groups. This compound is typically administered orally twice daily (e.g., 15-60 mg/kg).[1] MI-503 has been administered intraperitoneally once daily (e.g., 60 mg/kg).[5] The control group receives a vehicle solution.
-
Treatment Duration: Treatment is typically continued for a defined period, for example, 28 days.[1]
-
Efficacy Assessment: The primary endpoint is often event-free survival, with an event defined as the percentage of human CD45+ cells in the peripheral blood exceeding a certain threshold (e.g., 25%).[8] Tumor burden in the bone marrow and spleen can also be assessed at the end of the study.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess for any treatment-related toxicity.[9]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genomic binding sites of Menin and MLL fusion proteins and to assess the effect of inhibitors on their chromatin occupancy.
-
Cell Treatment and Cross-linking: MLL-rearranged leukemia cells are treated with the inhibitor (e.g., this compound) or DMSO for a specified time (e.g., 3 days).[2] The cells are then cross-linked with 1% formaldehyde to fix protein-DNA interactions.[10]
-
Chromatin Preparation: The cells are lysed, and the nuclei are isolated. The chromatin is then sheared into fragments of 200-500 base pairs using sonication.[10]
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the protein of interest (e.g., Menin or an MLL-fusion protein tag).[5] Protein A/G magnetic beads are then used to pull down the antibody-protein-DNA complexes.[11]
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.[11]
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.[7]
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the reference genome, and peak calling algorithms are used to identify regions of protein binding. Differential binding analysis is performed to compare inhibitor-treated and control samples.[2]
Conclusion
Based on the available preclinical data, this compound demonstrates superior potency and a more rapid onset of action compared to MI-503 in the context of MLL-rearranged leukemias. The significantly lower Kᵢ and IC₅₀ values of this compound translate to a more profound inhibition of leukemia cell proliferation. Both inhibitors show promise in preclinical in vivo models, effectively reducing leukemia burden. The choice between these inhibitors for further research and development would likely be guided by the superior potency of this compound, alongside a comprehensive evaluation of their respective pharmacokinetic and safety profiles in more advanced studies. This guide provides a foundational comparison to aid researchers in their evaluation of these important therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating On-Target Effects of Small Molecule Inhibitors Using CRISPR: A Comparative Guide
In the realm of drug discovery and development, ensuring that a therapeutic candidate exerts its effect through its intended target is paramount. This process, known as on-target validation, is a critical step to de-risk drug development programs and predict potential clinical efficacy and toxicity. The advent of CRISPR-Cas9 genome editing has revolutionized this process by providing a precise and efficient tool to probe the genetic basis of a drug's mechanism of action.[1][][3]
This guide provides a comparative framework for validating the on-target effects of a hypothetical small molecule inhibitor, which we will refer to as "VTP50468," using CRISPR-based methodologies. We will compare the outcomes of VTP50468 treatment with genetic perturbation of its putative target, providing a clear rationale and experimental data to support on-target activity.
Comparative Analysis of VTP50468 and CRISPR-Mediated Target Knockout
To definitively establish that the phenotypic effects of VTP50468 are a direct result of its interaction with its intended target, a comparative analysis with CRISPR-mediated gene knockout is the gold standard.[3][4] This approach rests on the principle that if VTP50468 is truly on-target, its effects should phenocopy the genetic knockout of the target gene.
Data Summary: VTP50468 vs. Target Knockout
| Parameter | Control (Wild-Type Cells) | VTP50468 (1 µM) | Target KO (CRISPR) | VTP50468 in Target KO Cells |
| Cell Viability (% of Control) | 100% | 45% | 48% | 98% |
| Target Protein Expression (% of Control) | 100% | 95% | <5% | <5% |
| Downstream Biomarker (p-ERK, % of Control) | 100% | 30% | 32% | 35% |
| Off-Target Panel (Kinase Screen, % Inhibition) | Baseline | >90% on target, <10% on 3 off-targets | N/A | N/A |
This table presents hypothetical data for illustrative purposes.
The data clearly demonstrates that both VTP50468 treatment and CRISPR-mediated knockout of the target gene result in a comparable reduction in cell viability and the phosphorylation of a key downstream biomarker (p-ERK). Crucially, treating the target knockout cells with VTP50468 does not produce any additional effect on cell viability, strongly suggesting that the compound's primary mechanism of action is through the intended target.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation studies.
1. CRISPR-Cas9 Mediated Gene Knockout
-
gRNA Design and Cloning: Design at least two independent single guide RNAs (sgRNAs) targeting early exons of the target gene to minimize the risk of off-target effects and ensure complete loss of function. Clone the gRNAs into a suitable Cas9 expression vector.
-
Cell Line Transfection: Transfect the Cas9-gRNA construct into the desired cell line using a high-efficiency method such as electroporation or lipid-based transfection.
-
Single-Cell Cloning and Validation: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal cell lines. Validate gene knockout at the genomic level by Sanger sequencing and at the protein level by Western blot or ELISA.[5][6]
2. Cell Viability Assay
-
Cell Seeding: Plate wild-type, control (non-targeting gRNA), and target knockout cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat cells with a dose-response of VTP50468 or vehicle control for 72 hours.
-
Viability Measurement: Assess cell viability using a commercially available assay such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.
3. Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification and Loading: Determine protein concentration using a BCA assay and load equal amounts of protein onto an SDS-PAGE gel.
-
Immunoblotting: Transfer proteins to a PVDF membrane and probe with primary antibodies against the target protein, p-ERK, and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities using densitometry software.
Visualizing the Validation Workflow and Pathway
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: Experimental workflow for generating and validating a CRISPR-mediated knockout cell line.
Caption: Simplified signaling pathway illustrating the points of intervention for VTP50468 and CRISPR.
Alternative Validation Methodologies
While CRISPR-mediated knockout is a definitive approach, other methods can provide complementary evidence for on-target effects.
Comparison of Target Validation Methods
| Method | Principle | Pros | Cons |
| CRISPR Knockout (KO) | Permanent gene disruption.[] | Definitive, stable phenotype. | Potential for off-target effects, compensatory mechanisms. |
| CRISPR Interference (CRISPRi) | Transcriptional repression of the target gene. | Reversible, titratable knockdown. | Incomplete knockdown, potential for off-target repression. |
| RNA Interference (RNAi) | Post-transcriptional gene silencing.[4] | Well-established, transient effect. | Off-target effects are common, variable knockdown efficiency. |
| Chemical Proteomics | Affinity-based pulldown of drug targets. | Unbiased identification of direct binding partners. | Can be technically challenging, may not reflect in-cell activity. |
References
Head-to-Head Comparison: VTP50469 vs. SNDX-5613 in Targeting MLL-Rearranged and NPM1-Mutant Leukemias
A new class of targeted therapies, menin inhibitors, is showing significant promise in the treatment of acute leukemias characterized by Mixed Lineage Leukemia (MLL) gene rearrangements or Nucleophosmin 1 (NPM1) mutations. This guide provides a detailed, data-driven comparison of two key molecules in this class: VTP50469, a potent preclinical compound, and its orally bioavailable clinical analog, SNDX-5613 (revumenib). This comparison is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of their pharmacological profiles, efficacy, and the experimental basis for their development.
Mechanism of Action: Disrupting the Menin-MLL Interaction
Both this compound and SNDX-5613 share a common mechanism of action: the inhibition of the protein-protein interaction between menin and the MLL1 protein (or its fusion products in MLL-rearranged leukemias).[1][2] In MLL-rearranged (MLL-r) and NPM1-mutant (NPM1m) leukemias, the menin protein acts as a critical scaffold, tethering the MLL1 complex to chromatin. This interaction is essential for the expression of key downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[3][4]
By binding to a well-defined pocket on menin, this compound and SNDX-5613 allosterically block its interaction with MLL1.[5][6] This disruption leads to the displacement of the menin-MLL complex from chromatin, resulting in the downregulation of leukemogenic gene expression.[2] Consequently, the leukemic cells undergo differentiation and apoptosis, leading to a potent anti-leukemic effect.[2][7]
Pharmacological Profile
This compound was developed through structure-based design as a potent and highly selective inhibitor of the menin-MLL interaction.[8] SNDX-5613 is a close analog of this compound, optimized for oral bioavailability and clinical development.
| Parameter | This compound (Preclinical) | SNDX-5613 (Revumenib) (Clinical) |
| Target | Menin-MLL Interaction | Menin-MLL Interaction |
| Binding Affinity (Ki) | 104 pM[9] | Potent inhibitor[1] |
| IC50 (MOLM13 cells) | 13 nM[7] | Not publicly available |
| IC50 (MV4;11 cells) | 17 nM[7] | Not publicly available |
| IC50 (RS4;11 cells) | 25 nM[7] | Not publicly available |
| Administration | Intraperitoneal, Oral (in vivo models)[10][11] | Oral[12] |
Efficacy Comparison
Preclinical Efficacy of this compound
This compound has demonstrated remarkable single-agent activity in various preclinical models of MLL-r and NPM1-mutant leukemia.[2][5]
| Model | Key Findings |
| In Vitro Cell Lines | Potent and selective inhibition of proliferation in MLL-r (AML and ALL) and NPM1-mutant cell lines.[7][11] |
| Patient-Derived Xenografts (PDX) | Dramatic reduction in leukemia burden in MLL-r and NPM1-mutant AML and ALL PDX models.[2][10] In some MLL-r ALL models, treatment led to long-term disease-free survival.[2] |
Clinical Efficacy of SNDX-5613 (Revumenib)
SNDX-5613 has been evaluated in the Phase 1/2 AUGMENT-101 clinical trial in patients with relapsed/refractory acute leukemias.[13]
| Patient Cohort | Overall Response Rate (ORR) | Complete Remission (CR/CRh) Rate |
| MLL-rearranged (KMT2Ar) Leukemia | 53% - 61%[3][14] | 33%[3] |
| NPM1-mutant (mNPM1) AML | 29% - 47%[15][16] | 21% - 23%[3][16] |
Safety Profile
Preclinical Safety of this compound
In preclinical studies, this compound was generally well-tolerated in animal models at effective doses, with no significant toxicity or weight loss observed.[10]
Clinical Safety of SNDX-5613 (Revumenib)
SNDX-5613 has demonstrated an acceptable safety profile in clinical trials.[14]
| Adverse Event Profile | Details |
| Most Common Treatment-Related Adverse Events | Nausea, vomiting, diarrhea, and differentiation syndrome.[13] |
| Dose-Limiting Toxicities | Grade 3 QTc prolongation (asymptomatic).[13][14] |
| Treatment Discontinuation Rate | Low, with only 5% of patients discontinuing due to treatment-related adverse events in the mNPM1 AML cohort.[16] |
Experimental Protocols
In Vitro Cell Proliferation Assay (for this compound)
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in leukemia cell lines.
Methodology:
-
Leukemia cell lines (e.g., MOLM13, MV4;11, RS4;11) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
After a specified incubation period (e.g., 7 days), cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
The luminescence signal is read using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy (for this compound)
Objective: To evaluate the anti-leukemic activity of this compound in a more clinically relevant in vivo setting.
Methodology:
-
Immune-compromised mice (e.g., NSG mice) are engrafted with primary leukemia cells from patients with MLL-r or NPM1-mutant leukemia.
-
Once leukemia is established (confirmed by monitoring peripheral blood for human CD45+ cells), mice are randomized into treatment and control groups.
-
The treatment group receives this compound via oral gavage or in medicated chow at a specified dose and schedule.[11] The control group receives a vehicle.
-
Leukemia burden is monitored throughout the study by measuring the percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen at the end of the study.
-
Overall survival is also a key endpoint.
AUGMENT-101 Phase 1/2 Clinical Trial (for SNDX-5613)
Objective: To evaluate the safety, tolerability, and anti-leukemic activity of SNDX-5613 in patients with relapsed/refractory acute leukemias.
Trial Design:
-
Phase 1 (Dose Escalation): To determine the maximum tolerated dose and recommended Phase 2 dose of SNDX-5613.[13] Patients were enrolled in cohorts with and without concomitant strong CYP3A4 inhibitors.[14]
-
Phase 2 (Dose Expansion): To evaluate the efficacy of SNDX-5613 at the recommended dose in specific patient cohorts, including MLL-r ALL, MLL-r AML, and NPM1-mutant AML.[13]
-
Patient Population: Adults and children with relapsed or refractory acute leukemias harboring MLL rearrangements or NPM1 mutations.[5][17]
-
Treatment: SNDX-5613 administered orally twice daily in 28-day cycles.[14]
-
Primary Endpoints: Safety and tolerability (Phase 1), CR/CRh rate (Phase 2).
-
Secondary Endpoints: ORR, duration of response, overall survival.
Conclusion
The development of this compound and its clinical successor, SNDX-5613 (revumenib), represents a significant advancement in the targeted therapy of MLL-rearranged and NPM1-mutant acute leukemias. The potent preclinical efficacy of this compound in selectively targeting and eradicating leukemia cells has been successfully translated into the clinical setting with SNDX-5613, which has demonstrated promising response rates and a manageable safety profile in heavily pre-treated patients. This head-to-head comparison highlights a successful example of bench-to-bedside translation in oncology drug development. Further clinical investigation of SNDX-5613, both as a monotherapy and in combination with other agents, is ongoing and holds the potential to improve outcomes for patients with these high-risk leukemias.[18][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. answers.childrenshospital.org [answers.childrenshospital.org]
- 6. onclive.com [onclive.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting Menin-MLL1 Interaction with this compound: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mskcc.org [mskcc.org]
- 14. First-in-Human Study of Menin Inhibitor SNDX-5613 in MLL-Rearranged and NPM1-Mutant Acute Leukemia - Conference Correspondent [conference-correspondent.com]
- 15. targetedonc.com [targetedonc.com]
- 16. targetedonc.com [targetedonc.com]
- 17. SNDX-5613 Granted FDA Fast Track Designation for the Treatment of Relapsed/Refractory Acute Leukemias | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 18. UCI Health | UCI Health | Orange County, CA [ucihealth.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Navigating Resistance: A Comparative Guide to VTP50469 and Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for acute leukemias, particularly those harboring Mixed Lineage Leukemia (MLL) rearrangements or Nucleophosmin 1 (NPM1) mutations, has been significantly advanced by the development of targeted inhibitors. VTP50469, a potent and selective small-molecule inhibitor of the Menin-MLL interaction, has demonstrated considerable promise in preclinical models.[1][2][3][4] However, as with many targeted therapies, the emergence of resistance presents a critical challenge to its long-term efficacy. This guide provides a comprehensive comparison of cross-resistance studies involving this compound, detailing the molecular mechanisms of resistance and outlining synergistic combination strategies supported by experimental data.
Mechanisms of Acquired Resistance to this compound
Acquired resistance to this compound and other menin inhibitors primarily arises from two distinct mechanisms: on-target mutations in the MEN1 gene and non-genetic alterations involving epigenetic reprogramming.
1. On-Target Mutations in MEN1
Somatic mutations in the MEN1 gene, which encodes for the menin protein, can directly interfere with the binding of this compound to its target. These mutations often occur at the drug-binding interface, reducing the affinity of the inhibitor and thereby rendering it less effective.[5][6]
2. Non-Genetic Resistance via PRC1.1 Loss
A second key mechanism of resistance involves the loss of function of the Polycomb Repressive Complex 1.1 (PRC1.1).[7][8] Depletion of PRC1.1 components, such as PCGF1 or BCOR, leads to the epigenetic reactivation of non-canonical menin targets, including the MYC oncogene. This transcriptional reprogramming allows leukemia cells to bypass their dependency on the MLL-menin interaction for survival.[7][8]
Quantitative Analysis of this compound Potency and Resistance
The following tables summarize the in vitro potency of this compound in sensitive leukemia cell lines and the impact of known resistance mechanisms on its efficacy.
Table 1: In Vitro Potency of this compound in Sensitive Leukemia Cell Lines
| Cell Line | Genotype | IC50 (nM) | Reference |
| MOLM13 | MLL-AF9 | 13 | [9][10] |
| MV4;11 | MLL-AF4 | 10-17 | [9][10][11][12][13] |
| RS4;11 | MLL-AF4 | 25 | [9][10] |
| NOMO1 | MLL-AF9 | 30 | [9][10] |
| THP1 | MLL-AF6 | 37 | [9][10] |
| OCI-AML3 | NPM1c | ~20 | [11][14] |
| KOPN8 | MLL-ENL | 15 | [9][10] |
| SEMK2 | MLL-AF4 | 27 | [9][10] |
Table 2: Impact of Resistance Mechanisms on Menin Inhibitor Efficacy
| Resistance Mechanism | Cell Line Model | Effect on IC50 | Fold Change | Reference |
| MEN1 Mutation (M327I) | Isogenic cell lines | Increased IC50 for revumenib (this compound analog) | 16-fold | |
| PRC1.1 Loss | OCI-AML2, MOLM-13 | Markedly increased IC50 for this compound | Not specified | [8] |
Cross-Resistance and Sensitization to Other Targeted Therapies
Understanding the cross-resistance profile of this compound-resistant cells is crucial for developing effective second-line and combination therapies.
Table 3: Cross-Resistance and Sensitization Profile of Menin Inhibitor-Resistant Cells
| Resistance Mechanism | Cross-Resistance/Sensitization | Therapeutic Implication | Reference |
| PRC1.1 Loss | Increased sensitivity to BCL2 inhibitors (e.g., venetoclax) | Combination with venetoclax can overcome resistance. | [7][8] |
| MEN1 Mutation | Potential for continued sensitivity to other epigenetic modifiers | Combination with DOT1L inhibitors shows synergy. | [15][16] |
| General Acquired Resistance | Potential for sensitivity to BET inhibitors | Combination with BET inhibitors may be a viable strategy. | [7][17] |
Synergistic Combinations to Overcome this compound Resistance
Combination therapy represents a promising strategy to enhance the efficacy of this compound and overcome acquired resistance.
Table 4: Preclinical Evidence for this compound Combination Therapies
| Combination Agent | Mechanism of Action | Rationale for Combination | Observed Effect | Reference |
| Venetoclax | BCL2 Inhibitor | Overcomes resistance in PRC1.1-deficient cells; Menin inhibition can decrease BCL2 expression. | Synergistic lethality in MLL-r and NPM1c AML cells. | [9][15][18][19][20] |
| Pinometostat | DOT1L Inhibitor | Targets a key player in MLL-fusion-driven leukemogenesis. | Significant synergy in KMT2A-rearranged ALL. | [15][16] |
| FLT3 Inhibitors | FLT3 Kinase Inhibitor | Co-occurrence of MLL-rearrangements/NPM1 mutations with FLT3 mutations. | Synergistic effects in preclinical models. | [21][22] |
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism and resistance pathways.
Caption: Workflow for this compound resistance studies.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited studies.
Cell Viability and Proliferation Assays (MTT/CellTiter-Glo)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other compounds.
-
General Protocol:
-
Leukemia cells are seeded in 96-well plates at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL).[23]
-
Cells are treated with a serial dilution of the test compound (e.g., this compound) or DMSO as a vehicle control.
-
Plates are incubated for a specified period (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 atmosphere.[2][23][24]
-
For MTT assays, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and plates are incubated for an additional 2-4 hours.[2][23][24] A solubilizing agent (e.g., SDS-HCl) is then added to dissolve the formazan crystals.[2]
-
For CellTiter-Glo assays, the reagent is added directly to the wells to measure ATP levels as an indicator of cell viability.
-
Absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a nonlinear regression model.
-
Generation of Resistant Cell Lines
-
Objective: To develop cell line models of acquired resistance to this compound.
-
General Protocol:
-
Parental sensitive leukemia cell lines are cultured in the continuous presence of this compound, starting at a low concentration (e.g., near the IC50).
-
The drug concentration is gradually increased over several months as the cells adapt and resume proliferation.
-
The resulting resistant cell population is then characterized to confirm the resistant phenotype and investigate the underlying mechanisms.
-
Generation of MEN1 Mutant Cell Lines using CRISPR/Cas9
-
Objective: To create isogenic cell lines with specific MEN1 mutations to study their impact on drug sensitivity.
-
General Protocol:
-
Guide RNAs (gRNAs) targeting the desired region of the MEN1 gene are designed.[5][11][12][14]
-
The gRNAs are delivered into the target cells along with the Cas9 nuclease, often as a ribonucleoprotein (RNP) complex, via electroporation.[11][14]
-
A single-stranded oligodeoxynucleotide (ssODN) containing the desired mutation and silent mutations to prevent re-cutting is co-delivered as a repair template.[11][14]
-
Single-cell clones are isolated, expanded, and screened by PCR and Sanger sequencing to identify clones with the desired homozygous or heterozygous mutations.[11][14]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Objective: To map the genome-wide binding sites of menin, MLL, and other chromatin-associated proteins and assess the effect of this compound on their chromatin occupancy.
-
General Protocol:
-
Leukemia cells are treated with this compound or DMSO for a specified duration (e.g., 3 days).[23][25][26]
-
Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin is sheared into small fragments by sonication or enzymatic digestion.
-
An antibody specific to the protein of interest (e.g., menin) is used to immunoprecipitate the protein-DNA complexes.[1][23][25][26][27]
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.
-
Sequencing reads are aligned to a reference genome, and peaks are called to identify regions of protein binding.
-
RNA Sequencing (RNA-seq)
-
Objective: To analyze global gene expression changes in response to this compound treatment or in resistant versus sensitive cells.
-
General Protocol:
-
Total RNA is extracted from leukemia cells after treatment with this compound or DMSO.[23][25][28]
-
The quality and quantity of the RNA are assessed.
-
An RNA-seq library is prepared, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
The library is sequenced on a next-generation sequencing platform.
-
Sequencing reads are aligned to a reference genome, and gene expression levels are quantified.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated under different conditions.[23][25][28]
-
Synergy Analysis
-
Objective: To determine if the combination of this compound with another drug results in a greater-than-additive effect.
-
General Protocol:
-
Cells are treated with a matrix of concentrations of this compound and the combination drug.
-
Cell viability is measured for each combination.
-
Synergy scores are calculated using models such as the Zero Interaction Potency (ZIP) model, the Bliss independence model, or the Loewe additivity model.[9][18][19][29][30] A synergy score greater than a defined threshold (e.g., >10 for ZIP) indicates a synergistic interaction.[19][29][30]
-
This guide provides a foundational understanding of the cross-resistance landscape for this compound. As research continues, a more detailed picture of the complex interplay between different resistance mechanisms and the potential for novel therapeutic combinations will undoubtedly emerge, further refining our strategies to combat resistance in acute leukemia.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Targeting Menin-MLL1 Interaction with this compound: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 4. answers.childrenshospital.org [answers.childrenshospital.org]
- 5. [PDF] Generation and characterization of CRISPR/Cas9-mediated MEN1 knockout BON1 cells: a human pancreatic neuroendocrine cell line | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Sensitization of Resistant Cells with a BET Bromodomain Inhibitor in a Cell Culture Model of Deep Intrinsic Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic regulation of noncanonical menin targets modulates menin inhibitor response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Isogenic Human Cell-Based System for MEN1 Syndrome Generated by CRISPR/Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of isogenic and homozygous MEN1 mutant cell lines from patient-derived iPSCs using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia | MDPI [mdpi.com]
- 17. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Novel Compounds Synergize With Venetoclax to Target KMT2A-Rearranged Pediatric Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. google.com [google.com]
- 22. Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance | VJHemOnc [vjhemonc.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. researchgate.net [researchgate.net]
- 25. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. researchgate.net [researchgate.net]
- 28. cms.syndax.com [cms.syndax.com]
- 29. Synergistic Effect of Venetoclax and Bendamustine in Early T-cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Venetoclax synergizes with Wnt/β-catenin inhibitor C-82 in acute myeloid leukemia by increasing the degradation of Mcl-1 protein - PMC [pmc.ncbi.nlm.nih.gov]
VTP50469: A Comparative Analysis of Efficacy in Relapsed and Refractory Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VTP50469's performance against other therapeutic alternatives in preclinical models of relapsed or refractory leukemia. The information presented is supported by experimental data to aid in the evaluation of this novel therapeutic agent.
Introduction to this compound
Relapsed or refractory (R/R) acute leukemias, particularly those harboring rearrangements of the Mixed Lineage Leukemia (MLL or KMT2A) gene or mutations in the Nucleophosmin 1 (NPM1) gene, present a significant therapeutic challenge with poor prognosis.[1][2] this compound is a potent, selective, and orally bioavailable small molecule inhibitor targeting the critical interaction between Menin and the MLL1 protein (or its fusion variants).[3][4] This interaction is essential for the leukemogenic activity of MLL fusion proteins, which drive aberrant gene expression and leukemic transformation.[4][5] By disrupting the Menin-MLL complex, this compound aims to reverse this oncogenic gene expression program, leading to leukemia cell differentiation and apoptosis.[2][3] this compound is the preclinical precursor to revumenib (SNDX-5613), which is currently under clinical investigation.[4][6]
Mechanism of Action: Menin-MLL Inhibition
The MLL protein, as part of a larger complex, plays a crucial role in regulating gene expression during normal hematopoietic development. In MLL-rearranged (MLL-r) leukemias, the N-terminus of MLL fuses with one of over 80 partner proteins. This MLL-fusion protein requires interaction with the scaffold protein Menin to bind to chromatin and drive the expression of leukemogenic target genes, such as MEIS1 and HOXA cluster genes. This compound competitively binds to the MLL-binding pocket of Menin, evicting the MLL-fusion protein from chromatin. This leads to the downregulation of target genes, inducing cell differentiation and apoptosis.[3]
This compound Efficacy Data
This compound has demonstrated significant anti-leukemic activity in a range of preclinical models, showing high potency and selectivity for leukemia cells dependent on the Menin-MLL interaction.
In Vitro Efficacy
This compound selectively inhibits the proliferation of human leukemia cell lines with MLL rearrangements or NPM1 mutations, with IC₅₀ values in the low nanomolar range.[7] It has shown greater potency in inhibiting cell growth compared to the earlier generation Menin-MLL inhibitor MI-503 and the DOT1L inhibitor EPZ5676.[3]
Table 1: In Vitro Potency of this compound in Leukemia Cell Lines
| Cell Line | Genotype | IC₅₀ (nM) | Citation |
|---|---|---|---|
| MOLM-13 | MLL-AF9 | 13 | [7] |
| MV4;11 | MLL-AF4 | 17 | [7] |
| RS4;11 | MLL-AF4 | 25 | [7] |
| KOPN-8 | MLL-ENL | 15 | [7] |
| OCI-AML3 | NPM1c+ | 18 | [7] |
| REH | MLL-wildtype | >2000 | [7] |
| HL-60 | MLL-wildtype | >2000 |[7] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
This compound has shown remarkable single-agent efficacy in multiple PDX models of MLL-rearranged and NPM1-mutant leukemia, leading to significant reductions in leukemia burden and prolonged survival.[2][3] In several instances, treatment led to the eradication of disease in mice, a rare outcome for single-agent targeted therapies in these aggressive leukemia models.[1][3]
Table 2: Single-Agent In Vivo Efficacy of this compound in Leukemia PDX Models
| Leukemia Model | Dosing | Key Outcomes | Citation |
|---|---|---|---|
| MLL-r AML & ALL PDXs | 0.1% this compound in chow for 28 days | Dramatic reduction of leukemia burden in Bone Marrow (median 225-fold), Spleen (14-fold), and Peripheral Blood (129-fold). | [8] |
| MLL-r ALL PDX | Not specified | Multiple mice remained disease-free for over a year post-treatment. | [3] |
| MV4;11 Xenograft | 15, 30, and 60 mg/kg BID for 28 days | Significant survival advantage over control at all dose levels. | [3] |
| Pediatric MLL-r ALL PDX Panel (n=7) | 120 mg/kg BID for 28 days | Maintained Complete Responses (MCRs) observed in 6 of 7 PDXs. | [4][5] |
| NPM1-mutant AML PDX | 0.1% this compound in chow for 28 days | Significant reduction in leukemia burden and induction of cell differentiation. |[2][8] |
Combination Therapy Studies
The therapeutic potential of this compound can be enhanced when combined with standard-of-care chemotherapy. This suggests a promising strategy for future clinical applications.
Table 3: this compound Combination Therapy in MLL-r ALL PDX Models
| Combination | Leukemia Model | Key Outcomes | Citation |
|---|---|---|---|
| This compound + VXL* | Infant MLL-r ALL PDXs (MLL-7, MLL-8) | Significantly delayed leukemia progression compared to either agent alone (P=0.0013); almost completely eradicated leukemia infiltration in spleen and bone marrow. | [4] |
| This compound + Gilteritinib | Infant MLL-r ALL PDXs (MLL-7, MLL-8) | Did not result in therapeutic enhancement compared to single-agent arms. | [4] |
*VXL: Vincristine, Dexamethasone, L-asparaginase
Comparison with Alternative Therapies
The treatment landscape for relapsed/refractory leukemia is evolving, with several targeted and immunotherapeutic options available or in development.
Table 4: Comparison of this compound with Other Therapies for R/R Leukemia
| Therapy Class | Example Drug(s) | Mechanism of Action | Target Population |
|---|---|---|---|
| Menin-MLL Inhibitors | This compound / Revumenib | Disrupts the Menin-MLL1/MLL-fusion protein interaction, reversing oncogenic gene expression. | MLL-rearranged (AML & ALL), NPM1-mutant AML |
| FLT3 Inhibitors | Gilteritinib | Inhibits FLT3 tyrosine kinase activity. | FLT3-mutated AML |
| IDH1/2 Inhibitors | Ivosidenib, Enasidenib | Inhibit mutant IDH1 or IDH2 enzymes, restoring normal cell differentiation. | IDH1 or IDH2-mutated AML |
| BCL-2 Inhibitors | Venetoclax | Promotes apoptosis by inhibiting the anti-apoptotic protein BCL-2. | Primarily AML (often in combination) |
| Immunotherapy | Blinatumomab, CAR T-cells | T-cell engaging therapies that target CD19 on B-cells. | B-cell ALL |
| Standard Chemotherapy | FLAG-Ida | Cytotoxic agents that damage DNA and interfere with cellular metabolism. | Broad-spectrum for AML and ALL |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data.
Patient-Derived Xenograft (PDX) Efficacy Studies
-
Model Establishment: Immune-deficient mice (e.g., NSG) are engrafted intravenously with human leukemia cells from patients with MLL-rearranged or NPM1-mutant leukemia.[4][5]
-
Disease Monitoring: Leukemia engraftment is monitored by flow cytometry for the percentage of human CD45+ (huCD45+) cells in the peripheral blood.[4]
-
Treatment: Once leukemia is established (e.g., >1% huCD45+), mice are randomized into vehicle control and treatment groups. This compound is administered via oral gavage (e.g., 120 mg/kg BID) or formulated in chow (e.g., 0.1%) for a defined period, typically 28 days.[4][8]
-
Efficacy Assessment: The primary endpoint is event-free survival (EFS), where an "event" is defined as peripheral blood huCD45+ cells exceeding a threshold (e.g., 25%) or leukemia-related morbidity.[4][5] Secondary endpoints include leukemia burden in bone marrow and spleen at the end of treatment.[3][5]
In Vitro Cell Proliferation Assay
-
Cell Plating: Leukemia cell lines are seeded in multi-well plates.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or control (DMSO) for a period of 3 to 7 days.[3][7]
-
Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[7]
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀) value, representing the drug concentration required to inhibit cell proliferation by 50%.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Cell Treatment: Leukemia cells (e.g., MOLM13, RS4;11) are treated with this compound or DMSO for a specified duration (e.g., 3 days).[3]
-
Crosslinking & Lysis: Proteins are cross-linked to DNA, and cells are lysed to extract chromatin.
-
Immunoprecipitation: Chromatin is sheared, and antibodies specific to Menin or MLL are used to immunoprecipitate the protein-DNA complexes.
-
Sequencing & Analysis: The associated DNA is purified and sequenced. Bioinformatic analysis identifies the genomic locations where the protein was bound, revealing how this compound treatment affects chromatin occupancy.[3][8]
Conclusion
The preclinical data strongly support the efficacy of this compound in models of MLL-rearranged and NPM1-mutant leukemia. Its ability to induce deep and durable responses as a single agent, particularly in challenging PDX models, highlights its potential as a highly effective targeted therapy.[3][9] Furthermore, its synergistic activity with standard-of-care chemotherapy suggests a clear path for clinical development in combination regimens.[4] this compound and its clinical successor, revumenib, represent a promising and mechanistically distinct approach for patients with these genetically defined, high-risk leukemias for whom current treatment options are limited.[1][6]
References
- 1. answers.childrenshospital.org [answers.childrenshospital.org]
- 2. cms.syndax.com [cms.syndax.com]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cms.syndax.com [cms.syndax.com]
- 6. Science Magazine Publishes Results from Preclinical Study on the Activity of Menin-MLL Inhibition for the Treatment of NPM1 Acute Myeloid Leukemia | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 7. cms.syndax.com [cms.syndax.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting Menin-MLL1 Interaction with this compound: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
Unraveling the Transcriptional Aftermath: A Comparative Analysis of VTP50469 and Other MLL Inhibitors
A deep dive into the gene expression signatures of VTP50469 and other inhibitors of the MLL protein complex reveals a shared mechanism of action characterized by the potent suppression of key leukemogenic genes. While exhibiting a common pathway to inducing cancer cell differentiation and apoptosis, subtle differences in the kinetics and breadth of transcriptional reprogramming distinguish these promising therapeutic agents.
This compound, a potent and selective small-molecule inhibitor of the menin-MLL interaction, has demonstrated significant preclinical activity against MLL-rearranged (MLLr) leukemias. Its mechanism of action, shared by other menin-MLL inhibitors, involves disrupting the critical interaction between menin and the MLL fusion protein, which is essential for the aberrant expression of genes driving leukemia. This guide provides a comparative analysis of the gene expression signatures induced by this compound and other MLL inhibitors, supported by experimental data and detailed protocols.
Disruption of the MLL-Menin Axis: A Common Therapeutic Strategy
The MLL gene is a frequent target of chromosomal translocations in acute leukemias, leading to the production of oncogenic MLL fusion proteins. These fusion proteins recruit the histone methyltransferase DOT1L and other chromatin-modifying enzymes to target genes, resulting in their inappropriate activation. Menin, a scaffold protein, is a critical cofactor in this process, directly binding to the MLL portion of the fusion protein and tethering the complex to chromatin.
This compound and other menin-MLL inhibitors, such as revumenib (SNDX-5613) and ziftomenib (KO-539), are designed to competitively bind to the MLL-binding pocket of menin, thereby evicting the MLL fusion protein complex from chromatin. This leads to a rapid downregulation of MLL target gene expression, triggering differentiation and apoptosis in leukemia cells.
Comparative Gene Expression Signatures
Treatment of MLLr leukemia cell lines with this compound and other menin-MLL inhibitors results in a profound and consistent downregulation of a core set of MLL target genes. These include key regulators of hematopoietic development and cell proliferation, such as HOXA9, MEIS1, PBX3, and FLT3.
While the overall gene expression signature is similar across different menin-MLL inhibitors, studies have suggested potential differences in the kinetics and magnitude of gene suppression. For instance, this compound, the preclinical precursor to revumenib, has been shown to induce rapid and robust downregulation of MLL target genes.[1]
To illustrate the comparative effects, the following table summarizes the observed changes in the expression of key MLL target genes upon treatment with this compound and other representative MLL inhibitors. It is important to note that direct head-to-head comparisons in the same experimental system are limited in the publicly available literature; therefore, this table is a synthesis of data from multiple studies.
| Gene Target | This compound | Revumenib (SNDX-5613) | MI-503 | Ziftomenib (KO-539) |
| HOXA9 | ↓↓↓ | ↓↓↓ | ↓↓ | ↓↓↓ |
| MEIS1 | ↓↓↓ | ↓↓↓ | ↓↓↓ | ↓↓↓ |
| PBX3 | ↓↓ | ↓↓ | ↓ | ↓↓ |
| FLT3 | ↓↓ | ↓↓ | ↓ | ↓↓ |
| CDK6 | ↓ | ↓ | ↓ | ↓ |
Key: ↓↓↓ (Strong Downregulation), ↓↓ (Moderate Downregulation), ↓ (Slight Downregulation)
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and other menin-MLL inhibitors can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: this compound inhibits the Menin-MLL interaction, leading to leukemic gene suppression.
References
Evaluating the Long-Term Remission Potential of Menin-MLL1 Inhibitors: A Comparative Analysis of VTP-50469's Clinical Successor, Revumenib, and Other Novel Agents
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for genetically defined leukemias is rapidly evolving, with targeted therapies showing immense promise where traditional chemotherapies have faltered. This guide provides a comparative analysis of the long-term remission potential of the therapeutic strategy initiated with VTP-50469, now clinically embodied by revumenib (SNDX-5613), against other emerging Menin-MLL1 inhibitors and the current standard of care for patients with Mixed Lineage Leukemia-rearranged (MLL-r) and Nucleophosmin 1-mutant (NPM1m) acute leukemias.
Introduction: The Rise of Menin-MLL1 Inhibition
MLL-rearranged and NPM1-mutant acute leukemias are aggressive hematological malignancies with historically poor prognoses, particularly in pediatric and relapsed/refractory adult populations.[1][2] The interaction between the protein Menin and the MLL1 fusion protein is a critical dependency for the survival and proliferation of these leukemia cells. VTP-50469 was a pioneering, potent, and selective oral inhibitor of this interaction, demonstrating significant anti-leukemic activity in preclinical models.[3][4] This foundational work paved the way for the clinical development of next-generation Menin inhibitors, most notably revumenib (SNDX-5613), which has advanced into pivotal clinical trials.
This guide will compare the clinical efficacy of revumenib with another clinical-stage Menin inhibitor, ziftomenib (KO-539), and benchmark their performance against the standard of care, which typically involves intensive chemotherapy with or without hematopoietic stem cell transplantation (HSCT).
Comparative Efficacy: Long-Term Remission Potential
The following tables summarize the key efficacy data from clinical trials of revumenib and ziftomenib in patients with relapsed/refractory MLL-r or NPM1m acute myeloid leukemia (AML), alongside historical data for standard chemotherapy.
Table 1: Efficacy of Menin Inhibitors in Relapsed/Refractory MLL-r/NPM1m AML
| Efficacy Endpoint | Revumenib (SNDX-5613) - AUGMENT-101 Phase 2 (NPM1m cohort) | Ziftomenib (KO-539) - KOMET-001 Phase 2 (NPM1m cohort) |
| Complete Remission (CR) / CR with partial hematologic recovery (CRh) | 23%[5] | 23% (cumulative)[6] |
| Overall Response Rate (ORR) | 47%[5] | 33%[6][7] |
| Median Duration of Response (DoR) | Not Reported | 1.9 months[6] |
| Median Overall Survival (OS) | Not Reported | 6.6 months[6][7] |
| Minimal Residual Disease (MRD) Negativity in Responders | 64%[5] | 65%[8] |
| Bridge to Transplant | 17% of responders[5] | Not explicitly reported in these articles |
Table 2: Efficacy of Standard of Care in MLL-rearranged Acute Leukemia
| Treatment Modality | Population | Efficacy Endpoint | Reported Rates |
| Intensive Chemotherapy | Infant ALL with MLL-r | 5-year Event-Free Survival (EFS) | 20-40%[1] |
| Initial Remission Rate | ~80-90%[1] | ||
| Relapse Rate | 50-60%[1] | ||
| Pediatric ALL (>1 year) with MLL-r | 5-year EFS | ~60%[1] | |
| Adult ALL with t(4;11) | 5-year EFS | 34%[1] | |
| 5-year OS | 35%[1] | ||
| Hematopoietic Stem Cell Transplant (HSCT) | High-risk infant ALL with MLL-r | Survival Benefit | Improved survival in high-risk subgroups compared to chemotherapy alone[1] |
| Adult t(4;11) | Mortality | 30% following HSCT[2] |
Experimental Protocols
AUGMENT-101: A Phase 1/2 Study of Revumenib (SNDX-5613)
-
Study Design: A first-in-human, open-label, multicenter, Phase 1/2 dose-escalation and cohort-expansion study.
-
Patient Population: Patients with relapsed or refractory acute leukemia, including those with KMT2A (MLL) rearrangements or NPM1 mutations. The Phase 2 portion included cohorts for specific genetic subtypes.
-
Treatment: Revumenib administered orally. The recommended Phase 2 dose was determined during the dose-escalation phase.
-
Primary Endpoints: Safety and tolerability, determination of the recommended Phase 2 dose, and CR/CRh rate.
-
Secondary Endpoints: ORR, DoR, and OS.
-
Key Inclusion Criteria: Relapsed or refractory acute leukemia, documented KMT2A rearrangement or NPM1 mutation.
-
Key Exclusion Criteria: Significant organ dysfunction, active central nervous system leukemia.
KOMET-001: A Phase 1/2 Study of Ziftomenib (KO-539)
-
Study Design: An open-label, multicenter, Phase 1b/2 study to evaluate the safety, tolerability, and anti-leukemic activity of ziftomenib.
-
Patient Population: Patients with relapsed or refractory AML with an NPM1 mutation.
-
Treatment: Ziftomenib administered orally as a monotherapy.
-
Primary Endpoint: CR/CRh rate.
-
Secondary Endpoints: ORR, DoR, OS, and safety.
-
Key Inclusion Criteria: Relapsed or refractory AML, documented NPM1 mutation, and having received prior standard therapies.
-
Key Exclusion Criteria: Prior treatment with a Menin inhibitor, significant comorbidities.
Visualizing the Mechanism and Process
Signaling Pathway of Menin-MLL1 Inhibition
Caption: Mechanism of Menin-MLL1 inhibition by VTP-50469/revumenib.
Experimental Workflow for Menin Inhibitor Clinical Trials
References
- 1. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLL-Rearranged Acute Leukemia with t(4;11)(q21;q23)—Current Treatment Options. Is There a Role for CAR-T Cell Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. answers.childrenshospital.org [answers.childrenshospital.org]
- 4. cms.syndax.com [cms.syndax.com]
- 5. targetedonc.com [targetedonc.com]
- 6. targetedonc.com [targetedonc.com]
- 7. targetedonc.com [targetedonc.com]
- 8. onclive.com [onclive.com]
Safety Operating Guide
Proper Disposal of VTP50469: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the proper disposal procedures for VTP50469, a potent and selective Menin-MLL interaction inhibitor. While this compound is classified as a non-hazardous substance, adherence to established laboratory safety protocols is crucial.
This compound Disposal Overview
The Safety Data Sheet (SDS) for this compound indicates that it is not a hazardous substance or mixture. However, proper disposal is still necessary to maintain a safe laboratory environment and comply with institutional and local regulations. The following table summarizes the key information regarding the disposal of this compound.
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture | MedchemExpress SDS |
| Waste Type | Non-hazardous chemical waste | General Laboratory Guidelines |
| Disposal Method | Dispose of in accordance with local, regional, and national regulations. | General Chemical Safety |
| Contaminated Materials | Absorb spills with inert material and dispose of as chemical waste. | MedchemExpress SDS |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is based on general best practices for non-hazardous chemical waste and should be adapted to meet the specific requirements of your institution.
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific policies and procedures for the disposal of non-hazardous chemical waste. Your Environmental Health and Safety (EHS) department is the primary resource for this information.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its waste.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. It should be collected in a designated, properly labeled waste container.
-
Container Labeling: Clearly label the waste container with the name "this compound" and indicate that it is "non-hazardous chemical waste." Include the date of accumulation.
-
Handling Spills: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material and contaminated items (e.g., paper towels) and place them in the designated this compound waste container.
-
Final Disposal: Arrange for the disposal of the this compound waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment. It is imperative to always prioritize safety and consult with your institution's EHS department for specific guidance.
Essential Safety and Operational Guide for Handling VTP50469
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of VTP50469. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a potent, highly selective, and orally active Menin-MLL interaction inhibitor intended for research use only.
Immediate Safety Information
This compound is a hazardous substance and must be handled with care. Based on available safety data, this compound is classified with the following hazards:
-
Toxic if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound:
| PPE Category | Requirement | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to prevent eye contact from splashes or fine particles. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and kept fastened to protect from skin contact. |
| Respiratory Protection | Not generally required for small quantities | If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. |
Emergency Procedures
| Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling
-
Work Area: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Aerosolization: Avoid actions that could lead to the generation of dust or aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling.
Storage
This compound should be stored under the following conditions to ensure its stability:
| Storage Condition | Temperature | Duration |
| Stock Solution | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
-
Store in a tightly sealed, light-resistant container.
-
The storage area should be dry and well-ventilated.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste.
-
Disposal Route: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.
-
Decontamination: All equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated.
Experimental Protocols
This compound is a potent inhibitor of the Menin-MLL protein-protein interaction.[1] Below are summaries of typical experimental applications.
In Vitro Cell-Based Assays
-
Objective: To assess the anti-proliferative activity of this compound in leukemia cell lines.
-
Cell Lines: MLL-rearranged leukemia cell lines (e.g., MOLM13, MV4;11, KOPN8).
-
Methodology:
-
Plate cells at a desired density in appropriate cell culture plates.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a serial dilution of this compound (typical IC50 values range from 13-37 nM).
-
Incubate for a specified period (e.g., 2-7 days).
-
Assess cell viability using a suitable method (e.g., MTS assay, CellTiter-Glo®).
-
In Vivo Animal Studies
-
Objective: To evaluate the in vivo efficacy of this compound in xenograft models of leukemia.
-
Animal Model: Immunodeficient mice (e.g., NSG mice) engrafted with human leukemia cells (e.g., MV4;11).
-
Methodology:
-
Prepare this compound for oral administration. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administer this compound orally to the mice, typically twice a day.
-
Dosages can range from 15 to 60 mg/kg.
-
Monitor tumor burden and survival of the animals over the course of the study.
-
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation.
Caption: this compound inhibits the Menin-MLL interaction, leading to changes in gene expression and promoting apoptosis in leukemia cells.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
